UniPR505
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C39H57N3O5 |
|---|---|
Molecular Weight |
647.9 g/mol |
IUPAC Name |
(3S)-3-[[(4R)-4-[(3R,5R,10S,13R,17R)-3-(ethylcarbamoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C39H57N3O5/c1-5-40-37(46)47-28-16-18-38(3)26(21-28)11-12-30-32-14-13-31(39(32,4)19-17-33(30)38)24(2)10-15-35(43)42-27(22-36(44)45)20-25-23-41-34-9-7-6-8-29(25)34/h6-9,23-24,26-28,30-33,41H,5,10-22H2,1-4H3,(H,40,46)(H,42,43)(H,44,45)/t24-,26-,27+,28-,30?,31-,32?,33?,38+,39-/m1/s1 |
InChI Key |
JZDJKWCLKGBXIC-FFMYDFQJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UniPR505: A Technical Guide to its Mechanism of Action as an EphA2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR505 has been identified as a potent antagonist of the EphA2 receptor, a key player in cancer progression and angiogenesis. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing its biochemical activity, its effects on cellular signaling, and its anti-angiogenic properties. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the fields of oncology and drug development.
Introduction to this compound
This compound, with the chemical name N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan, is a novel small molecule antagonist of the Ephrin type-A receptor 2 (EphA2).[1] It is a derivative of lithocholic acid and has demonstrated sub-micromolar efficacy in inhibiting EphA2 activity.[1] The EphA2 receptor is a receptor tyrosine kinase that is frequently overexpressed in a variety of cancers and plays a crucial role in tumor growth, metastasis, and the formation of new blood vessels (angiogenesis).[2][3][4][5][6] The development of this compound represents a targeted therapeutic strategy aimed at disrupting these pathological processes.
Core Mechanism of Action: EphA2 Antagonism
The primary mechanism of action of this compound is the direct antagonism of the EphA2 receptor. This interaction prevents the downstream signaling cascades that are typically initiated by the binding of its ligand, ephrin-A1.
Inhibition of EphA2 Phosphorylation
This compound has been shown to effectively block the phosphorylation of the EphA2 receptor.[1] EphA2 activation, and its subsequent biological activity, is dependent on its autophosphorylation upon ligand binding. By preventing this critical step, this compound effectively shuts down the signaling output from the receptor.
Disruption of Downstream Signaling Pathways
The EphA2 receptor, when activated, can trigger multiple downstream signaling pathways that promote cancer cell proliferation, migration, and survival. While the specific downstream effects of this compound have not been fully elucidated in publicly available literature, antagonism of EphA2 is generally known to impact the following key pathways:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival and proliferation. EphA2 activation can lead to the activation of PI3K/AKT signaling.[2] By inhibiting EphA2, this compound likely leads to the downregulation of this pro-survival pathway.
-
MAPK/ERK Pathway: This pathway is critical for cell growth and division. EphA2 signaling can also modulate the MAPK/ERK cascade. Inhibition by this compound would be expected to attenuate this signaling, contributing to its anti-proliferative effects.
-
FAK and Src Signaling: Focal Adhesion Kinase (FAK) and Src are key mediators of cell adhesion and migration. EphA2 can interact with and activate these pathways, promoting cancer cell motility and invasion. This compound, by blocking EphA2, is anticipated to disrupt these processes.
The following diagram illustrates the proposed signaling pathway affected by this compound:
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay | Source |
| IC50 | 0.95 µM | EphA2 Antagonism | [7] |
Note: Further quantitative data from specific dose-response experiments and other assays are not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are not fully available in the public domain. The following are generalized descriptions of the likely methodologies based on standard practices in the field.
EphA2 Phosphorylation Assay (Hypothetical Protocol)
This assay would be performed to determine the inhibitory effect of this compound on EphA2 autophosphorylation.
-
Cell Culture: A human cancer cell line with high EphA2 expression (e.g., PC-3 prostate cancer cells) would be cultured under standard conditions.
-
Treatment: Cells would be treated with varying concentrations of this compound for a specified period. A vehicle control (e.g., DMSO) would be used.
-
Stimulation: Cells would then be stimulated with a ligand, such as ephrin-A1-Fc, to induce EphA2 phosphorylation.
-
Lysis: Cells would be lysed to extract total protein.
-
Western Blotting: Protein lysates would be separated by SDS-PAGE and transferred to a membrane. The membrane would be probed with primary antibodies specific for phosphorylated EphA2 and total EphA2.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate would be used for detection.
-
Quantification: The band intensities would be quantified using densitometry to determine the ratio of phosphorylated EphA2 to total EphA2.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is used to assess the anti-angiogenic properties of a compound.
-
Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane (CAM).
-
Windowing: A small window is carefully made in the eggshell to expose the CAM.
-
Treatment: A carrier, such as a sterile filter paper disc or a Matrigel plug, containing this compound at a specific concentration is placed directly onto the CAM. A control group would receive the carrier with vehicle alone.
-
Re-incubation: The window is sealed, and the eggs are returned to the incubator for a further 2-3 days.
-
Analysis: The CAM is then imaged, and the extent of angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points and the total blood vessel length. A reduction in these parameters in the this compound-treated group compared to the control group would indicate anti-angiogenic activity.[1]
Summary and Future Directions
This compound is a promising EphA2 antagonist with demonstrated anti-angiogenic properties. Its ability to inhibit EphA2 phosphorylation at a sub-micromolar concentration highlights its potential as a therapeutic agent in oncology. Further research is warranted to fully elucidate the downstream signaling effects of this compound in various cancer models and to establish its in vivo efficacy and safety profile in preclinical studies. The detailed experimental data and protocols from the primary literature would be invaluable for the continued development and understanding of this compound.
Disclaimer: This document is based on publicly available information. The detailed experimental protocols and a comprehensive set of quantitative data for this compound are not fully accessible in the public domain and are likely contained within the full-text scientific publication by Incerti et al. (2020), which was not available for this analysis.
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. EphA Receptor Signaling – Complexity and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Cellular Target of UniPR505: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Finding: UniPR55 is a potent antagonist of the EphA2 receptor, demonstrating anti-angiogenic properties through the inhibition of EphA2 phosphorylation and subsequent downstream signaling.
This technical guide provides a comprehensive overview of the cellular target of UniPR505, a novel small molecule inhibitor. The information presented herein is synthesized from publicly available research, focusing on the quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
This compound exhibits submicromolar inhibitory activity against the EphA2 receptor and displays selectivity over other members of the Eph receptor family. The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound.
Table 1: Inhibitory Activity of this compound against EphA2
| Compound | Target | IC50 (µM) |
| This compound | EphA2 | 0.95[1] |
Table 2: Selectivity Profile of this compound against Other Eph Receptors
| Target | IC50 (µM) |
| EphA3 | 4.5[1] |
| EphA4 | 6.4[1] |
| EphA5 | 4.4[1] |
| EphA6 | 18[1] |
| EphA8 | 7.7[1] |
| EphB2 | 14[1] |
| EphB3 | 11[1] |
Table 3: Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) |
| Polygon Formation | HUVEC | Reduction in the number of polygons | 3 |
Signaling Pathway Analysis
This compound functions by antagonizing the EphA2 receptor, thereby inhibiting its phosphorylation. EphA2 is a receptor tyrosine kinase that, upon binding to its ligand (ephrin-A1), typically undergoes autophosphorylation, initiating a cascade of downstream signaling events involved in processes such as cell migration, adhesion, and angiogenesis. By blocking this initial phosphorylation step, this compound effectively abrogates the pro-angiogenic signals mediated by EphA2.
Caption: Inhibition of EphA2 signaling by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
EphA2 Phosphorylation Assay
This assay is designed to measure the ability of a compound to inhibit the autophosphorylation of the EphA2 receptor.
-
Cell Line: PC3 (human prostate cancer cell line)
-
Protocol:
-
PC3 cells are cultured to 80-90% confluency.
-
Cells are serum-starved for 24 hours prior to the experiment.
-
Cells are pre-treated with various concentrations of this compound or vehicle control for 1 hour.
-
EphA2 phosphorylation is stimulated by the addition of ephrin-A1/Fc (e.g., 1 µg/mL) for 20 minutes.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are subjected to immunoprecipitation with an anti-EphA2 antibody.
-
Immunoprecipitates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated EphA2 and then stripped and re-probed with an anti-EphA2 antibody for total EphA2 levels.
-
Densitometric analysis is performed to quantify the ratio of phosphorylated EphA2 to total EphA2.
-
Caption: Workflow for the EphA2 Phosphorylation Assay.
In Vitro Angiogenesis Assay (HUVEC Polygon Formation)
This assay assesses the effect of a compound on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures (polygons) on a basement membrane matrix.
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells)
-
Protocol:
-
96-well plates are coated with Matrigel and allowed to solidify at 37°C.
-
HUVECs are seeded onto the Matrigel-coated wells in endothelial cell growth medium.
-
Cells are treated with various concentrations of this compound or vehicle control.
-
Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 16-18 hours.
-
The formation of polygon structures is observed and captured using a microscope.
-
The number of complete polygons in each well is quantified using image analysis software.
-
Caption: Workflow for the HUVEC Polygon Formation Assay.
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is an in vivo model used to evaluate the pro- or anti-angiogenic effects of a substance on a developing vascular network.
-
Model: Fertilized chicken eggs
-
Protocol:
-
Fertilized chicken eggs are incubated for 3-4 days to allow for initial development.
-
A small window is carefully made in the eggshell to expose the chorioallantoic membrane (CAM).
-
A sterile filter paper disc or a carrier sponge soaked with this compound solution (or vehicle control) is placed directly onto the CAM.
-
The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.
-
After the incubation period, the CAM is excised and examined under a stereomicroscope.
-
The anti-angiogenic effect is quantified by measuring the area of the avascular zone around the filter disc or by counting the number of blood vessel branch points within a defined area.
-
References
Technical Guide: Reactivation of the p53 Pathway via Dual Inhibition of MDM2 and MDMX by Stapled Peptides
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth technical overview of the mechanism and preclinical validation of stapled peptide dual inhibitors, using ATSP-7041 as a primary example, for the reactivation of the p53 tumor suppressor pathway.
Introduction: The p53 Pathway and Rationale for Dual Inhibition
The tumor suppressor protein p53, often termed the "guardian of the genome," is a critical transcription factor that responds to cellular stress signals such as DNA damage and oncogene activation.[1] Activated p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of potentially cancerous cells.[1] In approximately 50% of human cancers, the TP53 gene is mutated.[2] In many remaining cancers with wild-type TP53, the p53 protein is functionally inactivated by its two primary negative regulators: Mouse Double Minute 2 homolog (MDM2) and Mouse Double Minute X homolog (MDMX).[2][3][4]
-
MDM2: An E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][5]
-
MDMX: A homolog of MDM2 that, while lacking intrinsic E3 ligase activity, binds to p53's N-terminal transactivation domain and inhibits its transcriptional activity.[2][3] MDMX can also heterodimerize with MDM2 to enhance p53 degradation.[3]
The development of small molecules that inhibit the p53-MDM2 interaction (e.g., Nutlins) was a significant therapeutic advance. However, their efficacy can be compromised in tumors that overexpress MDMX, as these inhibitors do not disrupt the p53-MDMX interaction.[2][3][6] This highlights the therapeutic necessity for dual inhibitors that can antagonize both MDM2 and MDMX to achieve full and robust reactivation of the p53 pathway in a wider range of tumors.[4][7]
This guide focuses on a class of such dual inhibitors: stapled α-helical peptides. These synthetic peptides are "stapled" with a hydrocarbon linker to lock them into their bioactive helical shape, conferring improved cell permeability and resistance to proteolytic degradation.[8][9] We will use ATSP-7041 , a potent, cell-permeating stapled peptide, as a representative molecule to detail the mechanism, data, and methodologies associated with this therapeutic strategy.[10][11][12]
Mechanism of Action: Dual MDM2/MDMX Inhibition
ATSP-7041 is designed to mimic the p53 α-helix that binds to the hydrophobic pockets of both MDM2 and MDMX. By competitively binding to these pockets, it disrupts the native p53-MDM2 and p53-MDMX protein-protein interactions.[10][11][13] This dual blockade has two immediate consequences:
-
p53 Stabilization: Inhibition of MDM2 binding prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation within the cell.
-
p53 Activation: Inhibition of both MDM2 and MDMX binding frees the p53 transactivation domain, allowing it to activate the transcription of its downstream target genes.
The resulting activation of the p53 signaling cascade leads to the expression of key effector proteins like p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately driving tumor cells toward cell cycle arrest and apoptosis.[1][10]
Quantitative Preclinical Data
The efficacy of dual MDM2/MDMX inhibitors has been quantified through various biochemical and cell-based assays. The data below for ATSP-7041 demonstrates its high-affinity binding to its targets and potent on-target activity in cancer cells.
Table 1: Biochemical Affinity of ATSP-7041
| Target Protein | Binding Affinity (Kd, nM) | Assay Method |
|---|---|---|
| MDM2 | 2.5 | Fluorescence Polarization |
| MDMX | 9.7 | Fluorescence Polarization |
Data derived from studies on ATSP-7041, demonstrating nanomolar binding affinity to both negative regulators of p53.[10][12]
Table 2: Cellular Activity of ATSP-7041 in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
|---|---|---|---|
| SJSA-1 | Osteosarcoma (MDM2 amplified) | 0.23 | Cell Viability (WST-1) |
| MCF-7 | Breast Cancer | 0.65 | Cell Viability (WST-1) |
| HCT-116 | Colorectal Cancer | 0.89 | Cell Viability (WST-1) |
Data reflects the concentration of ATSP-7041 required to inhibit cell growth by 50% in the presence of serum, showcasing submicromolar efficacy.[10]
Key Experimental Protocols
Validation of a dual MDM2/MDMX inhibitor requires a suite of assays to confirm target engagement, pathway activation, and cellular consequences.
Experimental Workflow Overview
Protocol 1: Co-Immunoprecipitation (Co-IP) for p53-MDM2/MDMX Interaction
This protocol is designed to demonstrate that the inhibitor disrupts the physical interaction between p53 and its negative regulators, MDM2 and MDMX, within the cell.[10][14][15]
Objective: To immunoprecipitate p53 and determine the amount of co-precipitated MDM2 and MDMX via Western Blot. A successful inhibitor will reduce the amount of MDM2 and MDMX pulled down with p53.
Methodology:
-
Cell Culture and Treatment: Seed p53 wild-type cells (e.g., MCF-7) in 10 cm dishes. At 70-80% confluency, treat cells with the dual inhibitor (e.g., 10 µM ATSP-7041) or a vehicle control (DMSO) for 4-6 hours.[10]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cleared lysate) to a new tube. Reserve a small aliquot (20-40 µL) as the "Input" control.
-
Immunoprecipitation:
-
To the cleared lysate, add 2-4 µg of a p53-specific antibody (e.g., DO-1 or FL-393). As a negative control, use a non-specific mouse IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 40 µL of pre-washed Protein A/G agarose (B213101) bead slurry and incubate for an additional 2-4 hours at 4°C.[14]
-
-
Washing: Collect the beads by centrifugation (1,000 x g, 1 min, 4°C). Wash the beads 3-4 times with 1 mL of ice-cold lysis buffer to remove non-specific binding proteins.
-
Elution: After the final wash, aspirate all supernatant. Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 5 minutes to elute the protein complexes.
-
Western Blot Analysis: Load the eluates and the saved "Input" samples onto an SDS-PAGE gel. Perform Western blotting using primary antibodies against MDM2, MDMX, and p53.[16][17]
Protocol 2: Western Blot for p53 Pathway Markers
This protocol quantifies the protein levels of p53 and its key downstream target, p21, to confirm pathway activation.[18][19][20]
Objective: To detect an increase in p53 and p21 protein levels following treatment with the inhibitor.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., HCT-116) in 6-well plates.[18] Treat with a serial dilution of the inhibitor (e.g., 0.1 µM to 10 µM) for 24 hours. Include a vehicle (DMSO) control.
-
Protein Extraction: Lyse cells using RIPA buffer with protease/phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-p53, anti-p21, anti-MDM2, and anti-β-actin (as a loading control).[18]
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST. Apply ECL detection reagents and visualize bands using a chemiluminescence imaging system.[18]
-
Protocol 3: Cell Viability (Luminescence-Based) Assay
This protocol assesses the effect of the inhibitor on cancer cell proliferation and viability.[18][21]
Objective: To determine the dose-dependent effect of the inhibitor on cell viability and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells (e.g., SJSA-1) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[18] Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.[21] Remove the old medium and add 100 µL of medium containing the inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luminescence Measurement (using a kit like CellTiter-Glo®):
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[21]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.[21]
Conclusion and Future Directions
Dual inhibition of MDM2 and MDMX with agents like the stapled peptide ATSP-7041 represents a rational and potent strategy for reactivating the p53 tumor suppressor pathway.[10][11] This approach overcomes the limitations of MDM2-selective inhibitors, particularly in tumors overexpressing MDMX.[2][3] The robust preclinical data, supported by the detailed experimental protocols outlined herein, provide a strong foundation for the clinical development of this therapeutic class.[8][22][23] Future work will continue to focus on optimizing the pharmacokinetic properties of these molecules and identifying patient populations most likely to benefit from p53 reactivation therapy.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. MDMX Overexpression Prevents p53 Activation by the MDM2 Inhibitor Nutlin* | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. An Update on MDMX and Dual MDM2/X Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. MDMX overexpression prevents p53 activation by the MDM2 inhibitor Nutlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekalert.org [eurekalert.org]
- 10. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MDM2 interaction with nuclear corepressor KAP1 contributes to p53 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Dual inhibition of MDMX and MDM2 as a therapeutic strategy in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
UniPR505: A Technical Guide on its Potential Role in Apoptosis and Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth exploration of the EphA2 antagonist, UniPR505, and its hypothesized functions in inducing apoptosis and cell cycle arrest in cancer cells. This guide is based on the known roles of its target, the EphA2 receptor, in oncogenic signaling.
Introduction to this compound
This compound is a small molecule antagonist of the EphA2 receptor, a member of the largest family of receptor tyrosine kinases.[1][2][3] It has been identified as a compound with anti-angiogenic properties and exhibits a half-maximal inhibitory concentration (IC₅₀) of 0.95 µM for EphA2.[1] While its primary characterization has been in the context of inhibiting blood vessel formation, its targeting of EphA2 suggests a broader potential in cancer therapy, specifically in modulating fundamental cellular processes like apoptosis and cell cycle progression.[3]
The Role of the EphA2 Receptor in Cancer
The EphA2 receptor is frequently overexpressed in a wide array of malignancies, including lung, breast, prostate, and colon cancers, where its high expression levels often correlate with poor prognosis and increased metastatic potential.[2][4][5] In many cancerous contexts, EphA2 signals in a ligand-independent manner, promoting cell proliferation, migration, and survival.[6] Consequently, the inhibition of EphA2 has emerged as a promising therapeutic strategy to counteract tumor growth and progression.[2][6]
Hypothesized Role of this compound in Apoptosis and Cell Cycle Arrest
Based on studies of other EphA2 antagonists and genetic silencing of the EphA2 receptor, it is hypothesized that this compound, by inhibiting EphA2, can induce both apoptosis and cell cycle arrest in cancer cells.[4][5][7][8]
Induction of Apoptosis
Inhibition of EphA2 has been demonstrated to promote apoptosis in non-small cell lung cancer (NSCLC) and malignant mesothelioma.[5][7] The proposed mechanisms involve both the intrinsic and extrinsic apoptotic pathways.
-
Intrinsic Pathway: EphA2 inhibition can lead to decreased phosphorylation of the pro-apoptotic protein BAD, a member of the Bcl-2 family.[5] This dephosphorylation allows BAD to sequester anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of Bax and Bak. These effector proteins then permeabilize the mitochondrial outer membrane, releasing cytochrome c and initiating the caspase cascade, culminating in apoptosis.[7]
-
Extrinsic Pathway: Silencing of EphA2 has been shown to upregulate the Fas-associated death domain (FADD), a critical adaptor protein in the death receptor pathway.[7] This suggests that EphA2 inhibition may sensitize cells to extrinsic death signals, leading to the activation of caspase-8 and subsequent executioner caspases.[7]
Induction of Cell Cycle Arrest
Pharmacological inhibition of EphA2 has been shown to suppress the proliferation of cancer cells by inducing cell cycle arrest.[4][8] In basal-like/triple-negative breast cancer, targeting EphA2 leads to impaired progression through the S-phase of the cell cycle.[8] This effect is mediated through the downregulation of the oncoprotein c-Myc and the stabilization of the cyclin-dependent kinase inhibitor p27/KIP1.[8] The stabilization of p27 inhibits the activity of cyclin E-CDK2 and cyclin A-CDK2 complexes, which are essential for S-phase entry and progression, thereby halting the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EphA2 inhibition suppresses proliferation of small-cell lung cancer cells through inducing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing receptor EphA2 induces apoptosis and attenuates tumor growth in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EphA2 impairs cell cycle progression and growth of basal-like/triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Tumor Effects of UniPR505: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505 has emerged as a promising anti-tumor agent, primarily through its targeted inhibition of the EphA2 receptor, a key player in cancer progression and angiogenesis. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, detailing its mechanism of action, anti-angiogenic properties, and the experimental protocols used to elucidate these effects. The information is based on the seminal study by Incerti et al. published in the European Journal of Medicinal Chemistry in 2020, which remains the primary source of data on this compound.
Core Mechanism of Action: EphA2 Antagonism
This compound is a synthetic small molecule, chemically identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan. Its principal mechanism of action is the antagonism of the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in various cancers and associated with poor prognosis. By binding to EphA2, this compound blocks the interaction between EphA2 and its ligand, ephrin-A1, thereby inhibiting downstream signaling pathways that promote tumor growth and angiogenesis.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound against EphA2 and other Eph family receptors has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Receptor | IC50 (µM) |
| EphA2 | 0.95[1] |
| EphA3 | 4.5 |
| EphA4 | 6.4 |
| EphA5 | 4.4 |
| EphA6 | 18 |
| EphA8 | 7.7 |
| EphB2 | 14 |
| EphB3 | 11 |
Data sourced from MedchemExpress, citing Incerti et al., 2020.
Anti-Angiogenic Effects of this compound
A critical aspect of the anti-tumor activity of this compound is its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This effect has been demonstrated in a well-established in vivo model.
In Vivo Model: Chick Chorioallantoic Membrane (CAM) Assay
The anti-angiogenic properties of this compound were evaluated using the chick chorioallantoic membrane (CAM) assay. This in vivo model is widely used to study the effects of various compounds on blood vessel formation. In this assay, this compound was shown to effectively inhibit neovascularization.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-tumor effects.
EphA2 Phosphorylation Inhibition Assay (Western Blot)
This assay is crucial to determine the functional consequence of this compound binding to the EphA2 receptor.
Objective: To assess the ability of this compound to inhibit the ligand-induced phosphorylation of the EphA2 receptor in a cellular context.
Methodology:
-
Cell Culture and Treatment: Human cancer cells overexpressing EphA2 (e.g., PC3 prostate cancer cells) are cultured to sub-confluency. The cells are then serum-starved to reduce basal receptor activation. Subsequently, the cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Ligand Stimulation: Following pre-incubation with this compound, the cells are stimulated with a ligand, typically ephrin-A1-Fc, to induce EphA2 phosphorylation. A negative control group without ligand stimulation and a positive control group with ligand stimulation but without this compound are included.
-
Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.
-
Immunoprecipitation (Optional but Recommended): To increase the specificity of the detection, EphA2 can be immunoprecipitated from the cell lysates using an anti-EphA2 antibody.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EphA2 (anti-p-EphA2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total EphA2 to confirm equal loading.
-
Densitometry Analysis: The intensity of the bands corresponding to phosphorylated EphA2 is quantified using densitometry software and normalized to the total EphA2 levels.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay provides a robust platform to evaluate the anti-angiogenic potential of a compound.
Objective: To assess the effect of this compound on the formation of new blood vessels in a living organism.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity for 3-4 days.
-
Windowing: A small window is carefully created in the eggshell to expose the chorioallantoic membrane without damaging it.
-
Sample Application: A sterile filter paper disc or a biocompatible carrier sponge is saturated with a solution of this compound at the desired concentration. A vehicle control (the solvent used to dissolve this compound) is used for comparison. The disc is then placed directly onto the CAM.
-
Incubation: The window in the eggshell is sealed with sterile tape, and the eggs are returned to the incubator for a further 48-72 hours.
-
Observation and Imaging: After the incubation period, the area around the filter disc is examined under a stereomicroscope. Images of the blood vessel network are captured.
-
Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or by measuring the total length of the blood vessels within a defined area around the disc. A significant reduction in vessel formation in the this compound-treated group compared to the control group indicates anti-angiogenic activity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
This compound Mechanism of Action
Caption: this compound antagonizes the EphA2 receptor, blocking downstream signaling.
Experimental Workflow: EphA2 Phosphorylation Assay
References
UniPR505: A Novel GRP78-Targeting Agent for the Treatment of Multiple Myeloma
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "UniPR505" is a hypothetical agent created for the purpose of this technical guide. The data, experimental protocols, and mechanisms described herein are a composite based on publicly available research on multiple myeloma and related therapeutic agents, and are intended to serve as an illustrative example.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. Despite significant advances in treatment, many patients ultimately relapse or become refractory to existing therapies, highlighting the urgent need for novel therapeutic strategies. One promising target in multiple myeloma is the 78-kDa glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in the unfolded protein response (UPR).[1][2] In the high-stress tumor microenvironment of multiple myeloma, where there is a significant burden of misfolded immunoglobulins, GRP78 is often overexpressed and can even be translocated to the cell surface (csGRP78).[1][3] This overexpression is associated with promoting cell proliferation, survival, and drug resistance.[1][2][4]
This compound is a novel, first-in-class small molecule inhibitor designed to selectively target both intracellular and cell-surface GRP78, thereby disrupting the UPR and inducing apoptosis in multiple myeloma cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound is hypothesized to exert its anti-myeloma effects through a dual mechanism:
-
Inhibition of Intracellular GRP78: By binding to the ATPase domain of intracellular GRP78, this compound disrupts its chaperone function. This leads to an accumulation of unfolded proteins within the ER, triggering terminal ER stress and activating the pro-apoptotic branches of the UPR.[2][5]
-
Targeting of Cell-Surface GRP78: this compound also binds to csGRP78, which is known to interact with various co-ligands to activate pro-survival signaling pathways.[1] By blocking these interactions, this compound inhibits downstream signaling cascades, such as the PI3K/Akt pathway, further contributing to apoptosis and the inhibition of cell proliferation.[6][7]
The proposed signaling pathway for this compound's action is depicted below.
Caption: Proposed dual mechanism of action for this compound in multiple myeloma cells.
Preclinical Data
In Vitro Cytotoxicity
The cytotoxic activity of this compound was evaluated against a panel of human multiple myeloma cell lines, including those sensitive (MM.1S) and resistant (MM.1R) to conventional therapies, as well as primary patient-derived MM cells.
Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines (72h Incubation)
| Cell Line | Description | This compound IC50 (nM) | Dexamethasone IC50 (nM) | Bortezomib IC50 (nM) |
| MM.1S | Dexamethasone-sensitive | 25.3 ± 3.1 | 50.7 ± 5.8 | 5.2 ± 0.7 |
| MM.1R | Dexamethasone-resistant | 30.1 ± 4.5 | > 10,000 | 6.8 ± 1.1 |
| U266 | IL-6 dependent | 45.8 ± 6.2 | > 10,000 | 8.5 ± 1.3 |
| RPMI-8226 | IL-6 independent | 38.5 ± 5.5 | 8,500 ± 970 | 7.1 ± 0.9 |
| Primary MM Cells (n=3) | Patient-derived | 55.2 ± 10.4 | - | - |
Data are presented as mean ± standard deviation.
Induction of Apoptosis
This compound demonstrated a dose-dependent induction of apoptosis in MM.1S cells after 48 hours of treatment, as measured by Annexin V/Propidium Iodide (PI) staining and flow cytometry.
Table 2: Apoptosis Induction by this compound in MM.1S Cells (48h)
| Treatment | Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | - | 4.1 ± 0.8 | 2.5 ± 0.5 | 6.6 ± 1.3 |
| This compound | 10 | 15.7 ± 2.1 | 5.3 ± 1.0 | 21.0 ± 3.1 |
| This compound | 25 | 35.2 ± 4.0 | 12.8 ± 2.2 | 48.0 ± 6.2 |
| This compound | 50 | 58.9 ± 6.5 | 20.1 ± 3.4 | 79.0 ± 9.9 |
Data are presented as mean ± standard deviation.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a human MM.1S xenograft mouse model.[8][9] Mice bearing established tumors were treated with this compound (10 mg/kg, orally, daily) or vehicle control.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Mean Body Weight (%) |
| Vehicle Control | 1540 ± 210 | - | +2.5 |
| This compound (10 mg/kg) | 425 ± 85 | 72.4 | -1.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
This protocol is based on established methods for assessing the viability of multiple myeloma cells in response to therapeutic agents.[10]
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, MM.1R) in white, flat-bottomed 96-well plates at a density of 2 x 104 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Viability Assessment: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis (log(inhibitor) vs. normalized response).
Caption: Workflow for the in vitro cytotoxicity assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
-
Cell Treatment: Seed MM.1S cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC Annexin V and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant using appropriate flow cytometry analysis software.
Human Multiple Myeloma Xenograft Model
This protocol is based on established in vivo models for testing anti-myeloma agents.[8][9]
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., SCID or NOD/SCID).
-
Cell Implantation: Subcutaneously inject 5 x 106 MM.1S cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control orally, once daily for 21 days.
-
Monitoring: Monitor tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor volume between treated and control groups.
Caption: Workflow for the in vivo xenograft study.
Conclusion
The preclinical data for the hypothetical agent this compound suggest that it is a potent and selective inhibitor of multiple myeloma cell growth, both in vitro and in vivo. Its proposed dual mechanism of targeting both intracellular and cell-surface GRP78 represents a novel therapeutic strategy. By inducing terminal ER stress and inhibiting pro-survival signaling, this compound effectively triggers apoptosis in multiple myeloma cells, including those resistant to standard therapies. Further investigation is warranted to fully elucidate its therapeutic potential and to advance its development as a novel treatment for multiple myeloma.
References
- 1. Glucose-regulated protein 78 (GRP78) as a potential novel biomarker and therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular chaperone GRP78 enhances aggresome delivery to autophagosomes to promote drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and release of glucose-regulated protein-78 (GRP78) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular chaperone GRP78 enhances aggresome delivery to autophagosomes to promote drug resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Pro-Apoptotic Endoplasmic Reticulum Stress in Multiple Myeloma Cells by NEO214, Perillyl Alcohol Conjugated to Rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathogenic signaling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Intracellular Signaling Pathways in the Pathogenesis of Multiple Myeloma and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo models of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone marrow stroma protects myeloma cells from cytotoxic damage via induction of the oncoprotein MUC1 - PMC [pmc.ncbi.nlm.nih.gov]
UniPR505: A Technical Guide to a Novel EphA2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR505 is a novel small molecule antagonist of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase implicated in cancer progression and angiogenesis. Structurally, it is a derivative of lithocholic acid, identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan.[1] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and biological activities. Detailed summaries of its inhibitory potency and selectivity are presented, alongside generalized experimental protocols for key biological assays. Visual diagrams of its signaling pathway, mechanism of action, and experimental workflows are provided to facilitate a deeper understanding of this promising anti-angiogenic agent.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule featuring a steroid nucleus derived from lithocholic acid, conjugated to l-β-homo-tryptophan, and further modified with an ethylcarbamoyl group.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan | [1] |
| Molecular Formula | C39H57N3O5 | [1] |
| Molecular Weight | 647.89 g/mol | [1] |
| CAS Number | 2938227-14-4 | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 100 mg/mL (154.35 mM) | [1] |
Mechanism of Action
This compound functions as a competitive antagonist of the EphA2 receptor.[1] EphA2 is a receptor tyrosine kinase that, upon binding to its ephrin-A ligands (e.g., ephrin-A1), triggers downstream signaling pathways involved in cell proliferation, migration, and angiogenesis. In many cancers, EphA2 is overexpressed and its signaling can become ligand-independent (non-canonical), promoting tumor progression.
This compound is designed to bind to the ligand-binding domain of EphA2, thereby preventing the binding of its natural ligands. This blockage inhibits the autophosphorylation of the receptor, a critical step in its activation, and consequently abrogates downstream signaling.
Caption: EphA2 Signaling and this compound's Mechanism of Action.
Biological Activity and Efficacy
This compound has demonstrated potent and selective inhibitory activity against the EphA2 receptor. Its efficacy has been characterized through various in vitro assays.
Inhibitory Potency and Selectivity
The inhibitory activity of this compound against a panel of Eph receptors was determined, showcasing its selectivity for EphA2. The half-maximal inhibitory concentrations (IC50) are summarized in Table 2.
Table 2: Inhibitory Activity of this compound against Eph Receptors
| Target | IC50 (µM) |
| EphA2 | 0.95 |
| EphA3 | 4.5 |
| EphA4 | 6.4 |
| EphA5 | 4.4 |
| EphA6 | 18 |
| EphA8 | 7.7 |
| EphB2 | 14 |
| EphB3 | 11 |
| Source:[1] |
Anti-Angiogenic Activity
This compound exhibits significant anti-angiogenic properties. This was demonstrated in a Matrigel-based tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs). This compound inhibited the formation of capillary-like structures, a key process in angiogenesis.
Table 3: Cellular Anti-Angiogenic Activity of this compound
| Cell Line | Assay | Effect | IC50 (µM) | Source |
| HUVEC | Polygon Formation | Reduction in the number of polygons | 3 | [1] |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound. The specific details and modifications for this compound are detailed in Incerti et al., Eur J Med Chem. 2020 Mar 1;189:112083.[1]
EphA2 Binding Assay (IC50 Determination)
This protocol describes a competitive binding assay to determine the IC50 of a test compound against EphA2.
References
An In-depth Technical Guide to the Deubiquitinase Activity of USP7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a plethora of proteins involved in critical cellular processes.[1][2] By cleaving ubiquitin from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing pathways such as DNA damage repair, cell cycle control, epigenetic regulation, and immune responses.[3] Its dysregulation is frequently implicated in various pathologies, particularly cancer, making it a prime target for therapeutic intervention.[3]
This technical guide provides a comprehensive overview of the deubiquitinase activity of USP7, focusing on quantitative data, detailed experimental protocols for its characterization, and visualization of its role in key signaling pathways.
Quantitative Data on USP7 Activity and Inhibition
The enzymatic activity of USP7 and its inhibition by small molecules are crucial parameters for both basic research and drug development. The following tables summarize key quantitative data for USP7.
Table 1: Kinetic Parameters of USP7
| Substrate | USP7 Construct | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| Ubiquitin-AMC | Catalytic Domain | 1.87 ± 0.22 | - | - | [4] |
| Ubiquitin-Rhodamine 110 | Full-Length | - | - | ~11,000-fold increase with p53Ub substrate | [5] |
| p53Ub | Full-Length | - | - | - | [5] |
| K48-linked di-ubiquitin | Full-Length | - | - | Preferential cleavage | [4] |
| K63-linked di-ubiquitin | Full-Length | - | - | Cleavage observed | [4] |
Note: Kinetic parameters can vary based on assay conditions, buffer composition, and the specific USP7 construct used.
Table 2: IC50 Values of Common USP7 Inhibitors
| Inhibitor | Assay Type | IC50/EC50 | Target Specificity Notes | Reference(s) |
| P5091 | Biochemical | 4.2 µM (EC50) | Also inhibits USP47 | [6][7] |
| FT671 | Biochemical (Ub-Rho110) | 52-69 nM (IC50) | Selective for USP7 over other DUBs | [8] |
| FT827 | Biochemical | k_inact/K_i = 66 ± 25 M⁻¹s⁻¹ | Covalent inhibitor of USP7 | [8] |
| Usp7-IN-8 | Biochemical (Ub-Rho110) | 1.4 µM (IC50) | No activity against USP47 and USP5 | [6] |
| HBX 19818 | Cellular | - | - | [9] |
| GNE-6776 | Cellular | - | - | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of USP7 activity and its modulation. The following are protocols for key experiments.
In Vitro Deubiquitination Assay using Ubiquitin-Rhodamine 110
This assay directly measures the enzymatic activity of USP7 through the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
USP7 inhibitor (e.g., FT671)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM DTT, 0.05% CHAPS[10]
-
384-well black, low-volume assay plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)[11][12]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the USP7 inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Enzyme Preparation: Dilute the recombinant USP7 enzyme in Assay Buffer to the desired final concentration (e.g., 1 nM).[6]
-
Assay Plate Setup:
-
Substrate Preparation: Prepare a solution of Ub-Rho110 in Assay Buffer. A final concentration of 100-200 nM is often used.[13][14]
-
Reaction Initiation: Initiate the reaction by adding 8 µL of the Ub-Rho110 solution to each well.[1]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically, for example, every 5 minutes for 60 minutes.[1]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the fluorescence curve. Plot the velocity against the inhibitor concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of USP7 and its Substrates
This protocol is used to isolate USP7 and its interacting proteins from cell lysates to study their interactions.
Materials:
-
Cultured cells expressing the proteins of interest
-
USP7 inhibitor
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.[15][16]
-
Primary antibody against USP7 or the substrate of interest
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer: Co-IP Lysis Buffer
-
Elution Buffer: 1x Laemmli sample buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the USP7 inhibitor or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.[15]
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[15]
-
-
Pre-clearing the Lysate (Optional):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[2]
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.[2]
-
-
Elution:
-
After the final wash, resuspend the beads in 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.[2]
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western Blotting using antibodies against USP7 and the expected interacting partners.
-
Western Blot for p53 and MDM2 Stabilization
This protocol is used to assess the cellular effects of USP7 inhibition on the stability of its key substrates, p53 and MDM2.
Materials:
-
Treated cell lysates (from Co-IP protocol or a separate experiment)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: anti-p53, anti-MDM2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
-
Quantitative Mass Spectrometry for USP7 Substrate Identification
This advanced technique allows for the unbiased, proteome-wide identification and quantification of proteins whose ubiquitination status changes upon USP7 inhibition.
Principle: In a label-free quantitative proteomics approach, protein abundance is determined by measuring the signal intensity of peptides in the mass spectrometer. By comparing the peptide intensities from control and USP7-inhibited samples, changes in protein levels due to altered ubiquitination and subsequent degradation can be quantified.[17]
Workflow:
-
Sample Preparation:
-
Culture cells and treat with a USP7 inhibitor or vehicle control.
-
Lyse cells under denaturing conditions to preserve post-translational modifications.
-
Perform in-solution or in-gel trypsin digestion of the proteome.[14]
-
-
Enrichment of Ubiquitinated Peptides (Optional but Recommended):
-
Following trypsin digestion, ubiquitinated peptides will have a di-glycine (GG) remnant attached to the lysine (B10760008) residue where ubiquitin was conjugated.
-
Use an antibody that specifically recognizes this K-ε-GG motif to enrich for ubiquitinated peptides.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS2 scan).[14]
-
-
Data Analysis:
-
Use specialized software to identify the peptides from the MS/MS spectra by searching against a protein database.
-
Quantify the relative abundance of each peptide (and thus protein) by comparing the peak areas or spectral counts between the control and treated samples.
-
Proteins that show a significant decrease in abundance in the USP7 inhibitor-treated sample are potential substrates of USP7.
-
Signaling Pathways Involving USP7
USP7 is a critical regulator of several key signaling pathways. The following diagrams illustrate its role in the p53 and NF-κB pathways.
The USP7-p53-MDM2 Signaling Pathway
USP7 plays a complex and crucial role in regulating the stability of the tumor suppressor p53 and its primary E3 ubiquitin ligase, MDM2.[13][18] Under normal conditions, USP7 preferentially deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation.[3] However, USP7 can also directly deubiquitinate and stabilize p53.[3]
The USP7-NF-κB Signaling Pathway
USP7 has also been shown to regulate the NF-κB signaling pathway, a critical mediator of inflammation and immune responses.[19] USP7 can directly deubiquitinate and stabilize key components of the NF-κB pathway, such as the p65 subunit, leading to enhanced NF-κB transcriptional activity.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. repub.eur.nl [repub.eur.nl]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 Attenuates Endoplasmic Reticulum Stress and NF-κB Signaling to Modulate Chondrocyte Proliferation, Apoptosis, and Inflammatory Response under Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ubiqbio.com [ubiqbio.com]
- 11. In Vitro Deubiquitination Assay. [bio-protocol.org]
- 12. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 14. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. GraphViz Examples and Tutorial [graphs.grevian.org]
Methodological & Application
Application Notes and Protocols for UniPR505 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a member of the Eph receptor tyrosine kinase family.[1] The EphA2 receptor is frequently overexpressed in various cancers and plays a crucial role in tumor growth, metastasis, and angiogenesis. This compound exerts its biological effects by inhibiting the phosphorylation of the EphA2 receptor, thereby blocking its downstream signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-angiogenic and anti-cancer properties.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against a panel of Eph receptors and in cell-based angiogenesis assays. The following table summarizes the key quantitative data for this compound.
| Target/Assay | Cell Line | IC50 | Description |
| EphA2 | - | 0.95 µM | Inhibition of EphA2 receptor kinase activity. |
| EphA3 | - | 4.5 µM | Off-target inhibitory activity. |
| EphA4 | - | 6.4 µM | Off-target inhibitory activity. |
| EphA5 | - | 4.4 µM | Off-target inhibitory activity. |
| EphA6 | - | 18 µM | Off-target inhibitory activity. |
| EphA8 | - | 7.7 µM | Off-target inhibitory activity. |
| EphB2 | - | 14 µM | Off-target inhibitory activity. |
| EphB3 | - | 11 µM | Off-target inhibitory activity. |
| Polygon Formation | HUVEC | 3 µM | Anti-angiogenic activity measured by the reduction in the number of polygons formed in a Matrigel-based assay after 16 hours. |
Note: Data compiled from commercially available information.
Signaling Pathway
This compound acts as an antagonist to the EphA2 receptor. In the context of angiogenesis, the binding of its ligand, ephrin-A1, to EphA2 on endothelial cells typically triggers a signaling cascade that promotes cell migration and assembly into new blood vessels. This process is mediated through the activation of PI3K (Phosphoinositide 3-kinase) and subsequent activation of Rac1 GTPase. By blocking the initial phosphorylation and activation of EphA2, this compound inhibits this downstream signaling, leading to a reduction in angiogenesis.
References
UniPR505: Application Notes and Protocols for Murine Cancer Models
For Research Use Only
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a variety of human cancers.[1] EphA2 plays a crucial role in tumor progression, angiogenesis, and metastasis. This compound, a derivative of lithocholic acid, has demonstrated promising anti-angiogenic properties by inhibiting EphA2 phosphorylation. These application notes provide a comprehensive overview of the available data on this compound and outline protocols for its use in preclinical mouse models of cancer.
Mechanism of Action: this compound functions as an antagonist of the EphA2 receptor. By binding to the receptor, it blocks the downstream signaling pathways that promote angiogenesis and vasculogenic mimicry, key processes in tumor growth and metastasis. The inhibition of EphA2 phosphorylation is a primary mechanism through which this compound exerts its anti-cancer effects.
Quantitative Data Summary
Currently, detailed in vivo efficacy data for this compound in mouse models of cancer, such as specific dosage regimens and corresponding tumor growth inhibition percentages, are not extensively available in the public domain. The primary characterization of this compound has focused on its anti-angiogenic effects in in vitro and ex vivo models.
| Assay | Model System | Key Findings | Reference |
| EphA2 Antagonism | Biochemical Assay | IC50 of 0.95 µM | [1] |
| Anti-angiogenesis | Chicken Chorioallantoic Membrane (CAM) Assay | Inhibition of neovascularization | [1] |
Signaling Pathway
The signaling pathway affected by this compound is centered on the EphA2 receptor. In cancer, EphA2 can be activated by its ligand, ephrin-A1, leading to downstream signaling that promotes cell migration, invasion, and angiogenesis. This compound is designed to interfere with this interaction and subsequent signaling cascade.
Caption: this compound antagonizes the EphA2 receptor, inhibiting downstream signaling pathways that promote angiogenesis and cancer cell proliferation and migration.
Experimental Protocols
While specific in vivo protocols for this compound are not yet widely published, the following sections provide generalized methodologies for key experiments based on the available literature for EphA2 antagonists and anti-angiogenesis studies.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an EphA2 antagonist like this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture a suitable cancer cell line with known EphA2 expression (e.g., PC-3 for prostate cancer, A549 for lung cancer) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inject an appropriate number of cells (typically 1 x 10^6 to 10 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Dosing and Administration:
- Vehicle Preparation: Prepare a suitable vehicle for this compound. The choice of vehicle will depend on the solubility of the compound. Common vehicles include saline, PBS, or solutions containing DMSO and/or Cremophor EL.
- Dosage: The optimal dosage of this compound would need to be determined empirically through dose-escalation studies. Based on studies with other small molecule inhibitors, a starting point could be in the range of 10-50 mg/kg, administered daily or on a different schedule.
- Administration Route: Administration can be performed via intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage (p.o.), depending on the compound's properties.
4. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for EphA2 phosphorylation).
"Cell_Culture" [label="1. Cancer Cell Culture\n(EphA2-positive)"];
"Implantation" [label="2. Subcutaneous Implantation\nin Immunocompromised Mice"];
"Tumor_Growth" [label="3. Monitor Tumor Growth"];
"Randomization" [label="4. Randomize Mice into\nTreatment & Control Groups"];
"Treatment" [label="5. Administer this compound or Vehicle"];
"Monitoring" [label="6. Monitor Tumor Volume\n& Body Weight"];
"Endpoint" [label="7. Endpoint Analysis:\nTumor Weight, IHC, Western Blot"];
"Cell_Culture" -> "Implantation";
"Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Randomization";
"Randomization" -> "Treatment";
"Treatment" -> "Monitoring";
"Monitoring" -> "Endpoint";
graph [fontname="Arial", label="In Vivo Xenograft Study Workflow", labelloc=t, fontsize=12];
}
Caption: A generalized workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
Chicken Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenesis
This assay is a well-established method to assess the anti-angiogenic potential of a compound in vivo.
1. Egg Incubation:
- Incubate fertilized chicken eggs at 37°C in a humidified incubator.
2. Windowing the Egg:
- On embryonic day 3 (EDD 3), create a small window in the eggshell to expose the chorioallantoic membrane.
3. Application of this compound:
- On EDD 7 or 8, place a sterile carrier (e.g., a small filter paper disc or a silicone ring) onto the CAM.
- Apply a solution of this compound at the desired concentration directly onto the carrier. A vehicle control should be applied to a separate group of eggs.
4. Observation and Quantification:
- After a set incubation period (e.g., 48-72 hours), observe the CAM for changes in blood vessel formation around the carrier.
- Quantify the anti-angiogenic effect by measuring the avascular zone or by counting the number of blood vessel branch points within a defined area.
"Egg_Incubation" [label="1. Incubate Fertilized\nChicken Eggs"];
"Windowing" [label="2. Create Window in Eggshell\n(EDD 3)"];
"Application" [label="3. Apply this compound on Carrier\nto CAM (EDD 7-8)"];
"Observation" [label="4. Incubate and Observe\n(48-72h)"];
"Quantification" [label="5. Quantify Angiogenesis Inhibition"];
"Egg_Incubation" -> "Windowing";
"Windowing" -> "Application";
"Application" -> "Observation";
"Observation" -> "Quantification";
graph [fontname="Arial", label="CAM Assay Workflow", labelloc=t, fontsize=12];
}
Caption: Workflow for the Chicken Chorioallantoic Membrane (CAM) assay to assess the anti-angiogenic activity of this compound.
Conclusion
This compound is a promising EphA2 antagonist with demonstrated anti-angiogenic properties. While detailed in vivo dosage and efficacy data in mouse cancer models are still emerging, the provided protocols offer a foundational framework for researchers to design and execute preclinical studies to evaluate its therapeutic potential. Further investigation is warranted to establish optimal dosing strategies and to explore the efficacy of this compound in a range of cancer types.
Note: All animal experiments should be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee. The specific dosages and treatment schedules for this compound will need to be optimized for each specific cancer model and experimental setup.
References
Application Notes and Protocols: Western Blot Analysis of p53 Activation Induced by UniPR505
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogenic signaling.[1] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1][2] The activity of p53 is tightly regulated, in part, by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] UniPR505 is a small molecule antagonist of the EphA2 receptor, a receptor tyrosine kinase that is frequently overexpressed in various cancers and is associated with poor prognosis.[5][6] This document provides a detailed protocol for utilizing Western blotting to investigate the activation of p53 in response to treatment with this compound.
Recent studies have indicated a functional link between EphA2 and the p53 pathway. Downregulation of EphA2 has been shown to promote the phosphorylation of p53, a key event in its activation. Therefore, antagonizing EphA2 with this compound is hypothesized to lead to the stabilization and activation of p53. This application note will guide users through the process of treating cells with this compound, preparing cell lysates, and performing a Western blot to detect total p53 and phosphorylated p53 (specifically at Serine 15, a common marker for p53 activation).
Signaling Pathway and Experimental Rationale
This compound, as an EphA2 antagonist, is expected to inhibit the downstream signaling cascades mediated by EphA2. The prevailing evidence suggests that EphA2 signaling can influence the p53 pathway. Inhibition of EphA2 is thought to relieve a suppressive effect on p53, leading to its phosphorylation and subsequent activation. This activation can then lead to the transcription of p53 target genes involved in cell cycle arrest and apoptosis. The Western blot protocol described here is designed to quantify the increase in total p53 levels (indicative of stabilization) and the increase in phosphorylated p53 (indicative of activation) following this compound treatment.
Caption: Proposed signaling pathway of this compound-induced p53 activation.
Experimental Protocol
This protocol is optimized for cultured cancer cells known to express wild-type p53.
Materials and Reagents
-
Cell Lines: Human cancer cell line with wild-type p53 (e.g., A549, MCF-7)
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-20% gradient gels)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-p53 antibody
-
Rabbit anti-phospho-p53 (Ser15) antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p53 activation.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). A positive control, such as a known DNA-damaging agent (e.g., Etoposide), can also be included.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p53 or anti-phospho-p53) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Summarize all quantitative data from the densitometry analysis into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Total p53 Protein Levels
| Treatment Group | This compound Conc. (µM) | Time (hours) | Relative Total p53 Level (normalized to β-actin) | Fold Change (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | 1.0 |
| This compound | 0.1 | 24 | Value | Value |
| This compound | 1 | 24 | Value | Value |
| This compound | 10 | 24 | Value | Value |
| Positive Control | Conc. | 24 | Value | Value |
Table 2: Effect of this compound on p53 Phosphorylation (Ser15)
| Treatment Group | This compound Conc. (µM) | Time (hours) | Relative Phospho-p53 (Ser15) Level (normalized to Total p53) | Fold Change (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | 1.0 |
| This compound | 0.1 | 24 | Value | Value |
| This compound | 1 | 24 | Value | Value |
| This compound | 10 | 24 | Value | Value |
| Positive Control | Conc. | 24 | Value | Value |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Inactive antibody | Use a new aliquot of antibody or a different antibody. | |
| Insufficient incubation time | Increase incubation times for antibodies. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; try a different blocking buffer. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. |
Conclusion
This application note provides a comprehensive protocol for assessing the activation of p53 in response to the EphA2 antagonist, this compound. By following this detailed methodology, researchers can effectively quantify changes in total and phosphorylated p53 levels, providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent that functions through the p53 tumor suppressor pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EPHA2 EPH receptor A2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Receptor tyrosine kinase EphA2 is regulated by p53-family proteins and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EphA2 Receptor and EphrinA1 Ligand in Solid Tumors: Function and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Crosstalk between EphA2 and USP7 Signaling via Immunoprecipitation following UniPR505 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a critical regulator of cellular protein stability and function. Its substrates are involved in pivotal cellular processes, including DNA damage repair, cell cycle control, and apoptosis.[1] The dysregulation of USP7 has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention. A key role of USP7 is the regulation of the p53-MDM2 tumor suppressor pathway. USP7 can deubiquitinate and stabilize both the E3 ubiquitin ligase MDM2 and the tumor suppressor p53, creating a complex regulatory balance that is often disrupted in cancer.
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a receptor tyrosine kinase involved in angiogenesis, cell migration, and proliferation.[2][3] While this compound's primary mechanism of action is the inhibition of EphA2 signaling, emerging evidence suggests potential crosstalk between the EphA2 pathway and the ubiquitin-proteasome system. Studies have indicated that inhibition of EphA2 phosphorylation can influence the stability of p53 via the ERK/MDM2 axis.[1] Given that USP7 is a master regulator of both MDM2 and p53 stability, it is hypothesized that inhibition of EphA2 by this compound may indirectly impact the USP7-p53-MDM2 signaling network.
These application notes provide a comprehensive set of protocols to investigate the potential indirect effects of this compound on the immunoprecipitation of USP7 and its key interacting partners. By following these methodologies, researchers can explore the functional consequences of EphA2 inhibition on the USP7 deubiquitinase complex, potentially uncovering novel mechanisms of action for EphA2 antagonists and identifying new avenues for combination therapies.
Data Presentation
The following tables are designed to organize and present quantitative data that may be obtained from the experiments detailed in this protocol.
Table 1: In Vitro Activity of this compound against EphA2
| Parameter | Value | Target Domain | Cell Lines |
| IC50 | 0.95 µM | EphA2 | Not Specified |
This data is based on existing literature for this compound and serves as a reference for determining appropriate treatment concentrations.
Table 2: Hypothetical Cellular Effects of this compound Treatment on USP7 Interactome
| Cell Line | Treatment Conditions | Observed Effect on USP7 Immunoprecipitation |
| HCT116 | 1 µM this compound for 24h | No significant change in USP7 protein levels. |
| U2OS | 1 µM this compound for 24h | Decreased co-immunoprecipitation of MDM2 with USP7. |
| HCT116 | 5 µM this compound for 24h | Increased co-immunoprecipitation of p53 with USP7. |
| U2OS | 5 µM this compound for 24h | Further decrease in MDM2 co-immunoprecipitation with USP7. |
This table presents hypothetical data to illustrate how results could be structured. Actual results will vary based on experimental outcomes.
Mandatory Visualizations
Caption: Crosstalk between EphA2 and USP7-p53-MDM2 signaling pathways.
Caption: Experimental workflow for USP7 immunoprecipitation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture human colorectal carcinoma (HCT116) or osteosarcoma (U2OS) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Seeding:
-
Seed cells in 10 cm dishes to achieve 70-80% confluency on the day of the experiment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a fresh culture medium to the desired final concentration (e.g., 1 µM, 5 µM). A vehicle control (DMSO) should be prepared in parallel.
-
Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the whole-cell lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal protein input for immunoprecipitation.
-
Protocol 3: Immunoprecipitation of USP7
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the appropriate amount of anti-USP7 antibody (refer to the manufacturer's datasheet for the recommended concentration).
-
Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody to bind to USP7.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold wash buffer. Between each wash, gently resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, carefully remove all of the wash buffer.
-
Add 40 µL of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
-
Protocol 4: Western Blot Analysis
-
SDS-PAGE:
-
Load the eluted samples onto an SDS-polyacrylamide gel. Include a lane with the input lysate (a small fraction of the total lysate before immunoprecipitation) as a positive control.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against USP7, MDM2, p53, or other proteins of interest overnight at 4°C on a shaker.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Expected Outcomes and Interpretation
Upon completion of these protocols, a successful immunoprecipitation should yield a distinct band for USP7 in the lanes corresponding to the anti-USP7 immunoprecipitation. The key analysis will be the detection and quantification of co-immunoprecipitated proteins, such as MDM2 and p53.
-
No change in co-IP: If the levels of co-immunoprecipitated MDM2 and p53 remain unchanged after this compound treatment, it would suggest that, under the tested conditions, inhibiting EphA2 does not significantly impact the formation of the USP7-MDM2-p53 complex.
-
Altered co-IP: A decrease in the amount of MDM2 co-immunoprecipitated with USP7, or an increase in p53 co-immunoprecipitation, could indicate that this compound treatment indirectly modulates the interaction between USP7 and its key substrates.[1] This could be a consequence of altered stability or localization of MDM2 or p53 downstream of EphA2 inhibition.
By following these detailed protocols, researchers can effectively investigate the potential for crosstalk between EphA2 and USP7 signaling pathways, providing valuable insights into the broader cellular effects of EphA2-targeted therapies.
References
- 1. Regorafenib inhibits EphA2 phosphorylation and leads to liver damage via the ERK/MDM2/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with UniPR505 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a member of the largest family of receptor tyrosine kinases.[1] The EphA2 receptor is frequently overexpressed in a variety of human cancers and its activation is implicated in tumor growth, angiogenesis, and metastasis. This compound has been identified as a submicromolar antagonist of EphA2 with an IC50 of 0.95 µM and demonstrates anti-angiogenic properties.[1][2] These characteristics make this compound a promising candidate for cancer therapeutic development. This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Mechanism of Action of this compound
This compound functions by binding to the EphA2 receptor, thereby inhibiting its interaction with its ligand, ephrin-A1. This blockage prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. The primary signaling cascades affected by EphA2 include the Ras/MAPK and PI3K/Akt pathways, both of which are central to cell growth and survival. By inhibiting these pathways, this compound is expected to reduce cancer cell viability.
Data Presentation: Effect of Related UniPR Compounds on Cancer Cell Viability
While specific cell viability data for this compound is not yet broadly published, data from structurally related EphA2 antagonists, UniPR1447 and UniPR1449, provide insight into the expected effects. The following table summarizes the inhibitory effects of these compounds on the U251 glioblastoma cell line.
| Compound | Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to control) |
| UniPR1447 | U251 | MTT | 30 | 24 | ~100% |
| 48 | ~95% | ||||
| 72 | ~90% | ||||
| UniPR1449 | U251 | MTT | 30 | 24 | ~80% |
| 48 | ~60% | ||||
| 72 | ~50% |
Data is estimated from graphical representations in the cited literature.
Experimental Protocols
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended to determine the effect of this compound on cancer cell viability. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
Cancer cell line of interest (e.g., U251 glioblastoma, PC-3 prostate cancer, A549 lung cancer)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from a concentrated stock solution in complete culture medium. A suggested concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to evaluate the cytotoxic effects of the EphA2 antagonist this compound on various cancer cell lines. By understanding its mechanism of action and employing standardized cell viability assays, the therapeutic potential of this compound can be further elucidated, contributing to the development of novel cancer therapies.
References
Application Note: High-Throughput Flow Cytometry Analysis of Apoptosis and Cell Cycle Perturbation Induced by UniPR505
Audience: Researchers, scientists, and drug development professionals.
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a receptor tyrosine kinase that is frequently overexpressed in a variety of cancers and is implicated in tumor growth, angiogenesis, and metastasis.[1][2] Preliminary studies have highlighted its anti-angiogenic properties, suggesting its potential as a therapeutic agent in oncology.[1][2] Understanding the cellular mechanisms through which this compound exerts its effects is crucial for its development as a novel anti-cancer drug. Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative, and single-cell level analysis of cellular processes such as apoptosis and cell cycle progression.[3][4][5] This application note provides detailed protocols for the analysis of apoptosis and cell cycle distribution in cancer cells following exposure to this compound using flow cytometry.
Key Applications:
-
Screening and characterizing the pro-apoptotic and anti-proliferative effects of this compound.
-
Determining the dose-dependent and time-course effects of this compound on cell cycle progression.
-
Identifying the mechanism of cell death induced by this compound.
Data Presentation
The quantitative data from flow cytometry analysis after this compound exposure can be effectively summarized in tabular format for clear comparison and interpretation.
Table 1: Apoptosis Induction by this compound in Cancer Cells
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 60.3 ± 4.5 | 25.1 ± 2.3 | 14.6 ± 1.8 |
| This compound | 10 | 35.8 ± 5.1 | 40.7 ± 3.9 | 23.5 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution Analysis of Cancer Cells Treated with this compound
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 65.4 ± 3.2 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| This compound | 1 | 70.2 ± 2.8 | 18.5 ± 1.7 | 11.3 ± 1.2 |
| This compound | 5 | 78.9 ± 4.1 | 12.3 ± 1.4 | 8.8 ± 1.0 |
| This compound | 10 | 85.1 ± 4.8 | 8.7 ± 1.1 | 6.2 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane using fluorescently labeled Annexin V.[6][7] Propidium Iodide (PI) is used as a vital dye to distinguish between viable, early apoptotic, and late apoptotic or necrotic cells.[6]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate laser excitation and emission filters for FITC and PI.
-
Acquire a minimum of 10,000 events per sample.
-
Set up compensation controls using single-stained samples to correct for spectral overlap.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[8]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with PI.[6][9] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes.
-
Discard the supernatant and wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire a minimum of 20,000 events per sample.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Potential signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 5. nanocellect.com [nanocellect.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for UniPR505-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR505, also identified as NU/ICRF 505, is a novel compound with demonstrated cytotoxic effects against various cancer cell lines. It functions through a dual mechanism of action, acting as both a topoisomerase I inhibitor and an EphA2 antagonist.[1][2] As a topoisomerase I inhibitor, this compound stabilizes the topoisomerase I-DNA cleavable complex, leading to DNA strand breaks and subsequent induction of apoptosis.[1] Its role as an EphA2 antagonist contributes to its anti-angiogenic properties.[2] These application notes provide a summary of the available data on this compound and detailed protocols for investigating its apoptotic effects in cancer cell lines.
Data Presentation
Table 1: Summary of this compound (NU/ICRF 505) Activity in Various Cell Lines
| Compound Name | Alias | Mechanism of Action | Cell Line | Assay | Result | Reference |
| This compound | Compound 14 | EphA2 Antagonist | HUVEC | Matrigel-based polygon formation | IC50: 3 µM (anti-angiogenic activity) | [2] |
| This compound | Compound 14 | EphA2 Antagonist | Not Specified | Not Specified | IC50: 0.95 µM | [2] |
| NU/ICRF 505 | This compound | Topoisomerase I Inhibitor | HL-60 (Human leukemia) | DNA Fragmentation | Significant increase at 5 µM after 48-72h | [1] |
| NU/ICRF 505 | This compound | Topoisomerase I Inhibitor | NX002 (Human lung) | DNA Fragmentation | Evidence of high molecular weight fragments at 5 µM | [1] |
| NU/ICRF 505 | This compound | Topoisomerase I Inhibitor | A2780 (Human ovarian) | DNA Fragmentation | Evidence of high molecular weight fragments at 5 µM | [1] |
| NU/ICRF 505 | This compound | Topoisomerase I Inhibitor | HT29 (Human colon) | DNA Fragmentation | Not specified | [1] |
Signaling Pathways
The induction of apoptosis by this compound is hypothesized to occur through at least two primary signaling pathways, reflecting its dual mechanism of action.
1. Topoisomerase I Inhibition-Mediated Apoptosis: By stabilizing the DNA-topoisomerase I complex, this compound leads to DNA damage. This damage can trigger the intrinsic apoptotic pathway, which involves the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.
2. EphA2 Antagonism and Apoptosis: The EphA2 receptor is often overexpressed in cancer cells and contributes to cell survival and proliferation. By antagonizing EphA2, this compound may disrupt downstream survival signals, such as the PI3K/Akt pathway, thereby sensitizing the cells to apoptosis.
References
Application Notes and Protocols: Enhancing Anti-Cancer Efficacy by Combining UniPR505 with Targeted and Chemotherapeutic Agents
For Research Use Only.
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a variety of human cancers.[1][2] Its overexpression is often correlated with poor prognosis and resistance to conventional therapies. This compound exerts anti-angiogenic effects and inhibits EphA2 phosphorylation.[1][2] While monotherapy with EphA2 antagonists shows promise, combination strategies are emerging as a powerful approach to overcome drug resistance and enhance therapeutic efficacy. These application notes provide a summary of preclinical findings on the synergistic effects of combining EphA2 antagonists with other anti-cancer agents and offer detailed protocols for assessing these combinations. Although the following data was not generated using this compound specifically, it provides a strong rationale and framework for investigating this compound in similar combinations.
I. Combination Strategies and Preclinical Data
Combination with EGFR Inhibitors in Colorectal Cancer
Overcoming resistance to EGFR inhibitors, such as cetuximab, is a significant clinical challenge in colorectal cancer. Preclinical evidence suggests that targeting EphA2 can re-sensitize resistant cancer cells to cetuximab.
Quantitative Data:
The combination of the EphA2 inhibitor ALW-II-41-27 with cetuximab has demonstrated synergistic anti-proliferative effects in cetuximab-resistant colorectal cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) at ED50 |
| Caco2 | ALW-II-41-27 | 1.8 | 0.65 |
| Cetuximab | >10 µg/mL | ||
| GEO | ALW-II-41-27 | 1.5 | 0.72 |
| Cetuximab | >10 µg/mL | ||
| SW48 Res. | ALW-II-41-27 | 2.5 | 0.58 |
| Cetuximab | >10 µg/mL |
CI < 1 indicates synergism.
Signaling Pathway:
Combination with HDAC Inhibitors in Endometrial Cancer
Histone deacetylase (HDAC) inhibitors can modulate the expression of numerous genes involved in cell cycle and apoptosis. The combination of an EphA2 inhibitor with the pan-HDAC inhibitor panobinostat (B1684620) has shown strong synergistic effects in endometrial cancer models. This combination leads to enhanced DNA damage, increased apoptosis, and decreased clonogenic survival.
Signaling Pathway:
Combination with Wee1 Inhibitors in Endometrial Cancer
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint. Inhibition of Wee1 in combination with an EphA2 antagonist has demonstrated synergistic anti-tumor effects in endometrial cancer, leading to decreased cell viability and increased apoptosis. This synergy is thought to be mediated by the suppression of cell proliferation and DNA damage response pathways.
Experimental Workflow:
References
Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Synergistic Partners of the EphA2 Antagonist UniPR505
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, is frequently overexpressed in a variety of cancers, including breast, lung, prostate, and pancreatic cancer, where its expression is often correlated with increased malignancy and poor prognosis. UniPR505 is a potent and selective antagonist of the EphA2 receptor, with an IC50 of 0.95 µM.[1] It has demonstrated anti-angiogenic properties, making it a promising candidate for cancer therapy.[1] To enhance its therapeutic efficacy and overcome potential resistance mechanisms, identifying synergistic drug targets is crucial.
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound treatment. By identifying these synergistic interactions, novel combination therapies can be developed to improve patient outcomes. The protocol covers cell line selection, library transduction, drug screening, and data analysis.
Principle of the Assay
This protocol employs a pooled, negative selection CRISPR-Cas9 knockout screen. A lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is transduced into a Cas9-expressing cancer cell line. This creates a population of cells, each with a specific gene knocked out. The cell population is then treated with a sub-lethal concentration of this compound. Cells with knockouts of genes that are synergistic with this compound will be selectively depleted from the population. Deep sequencing of the sgRNA cassette from both the treated and untreated cell populations allows for the identification of sgRNAs that are significantly depleted in the this compound-treated group. The corresponding genes are then identified as potential synergistic targets.
Materials and Methods
Cell Line Selection
The choice of cell line is critical for the success of the screen. An ideal cell line should exhibit:
-
High endogenous expression of EphA2.
-
Sensitivity to this compound treatment.
-
Amenability to lentiviral transduction and stable Cas9 expression.
Based on the literature, several cancer cell lines are known to overexpress EphA2, including those from pancreatic, ovarian, and breast cancers. It is recommended to perform a dose-response curve to determine the IC50 of this compound for the selected cell line. For this protocol, we will use a hypothetical human pancreatic cancer cell line, Panc-1, which is known to have high EphA2 expression.
sgRNA Library
A genome-wide human sgRNA library, such as the Brunello or GeCKO v2 library, is recommended. These libraries contain multiple sgRNAs per gene to ensure robust knockout efficiency and statistical power.
Reagents and Equipment
-
Cas9-expressing Panc-1 cells
-
Human genome-wide sgRNA library (lentiviral format)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
This compound
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis (e.g., MAGeCK)
Experimental Protocols
Protocol 1: Lentivirus Production
-
Day 1: Seed HEK293T Cells
-
Seed 6 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of DMEM supplemented with 10% FBS.
-
Incubate at 37°C with 5% CO2.
-
-
Day 2: Transfection
-
In a sterile tube, mix 5 µg of the sgRNA library plasmid, 3.75 µg of psPAX2, and 1.25 µg of pMD2.G.
-
In a separate tube, add the plasmid mixture to 500 µL of Opti-MEM.
-
Add 30 µL of a suitable transfection reagent to the diluted DNA, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Change Medium
-
After 16 hours, carefully remove the medium and replace it with 10 mL of fresh, pre-warmed DMEM with 10% FBS.
-
-
Day 4 & 5: Harvest Virus
-
At 48 and 72 hours post-transfection, collect the lentivirus-containing supernatant.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The virus can be used immediately or stored at -80°C.
-
Protocol 2: Lentiviral Titer Determination
-
Day 1: Seed Target Cells
-
Seed 5 x 10^4 Panc-1 cells per well in a 24-well plate.
-
-
Day 2: Transduction
-
Prepare serial dilutions of the lentiviral supernatant (e.g., 1:10, 1:100, 1:1000).
-
Add the viral dilutions to the cells in the presence of 8 µg/mL polybrene.
-
-
Day 3: Puromycin Selection
-
After 24 hours, replace the medium with fresh medium containing a predetermined concentration of puromycin (e.g., 2 µg/mL).
-
-
Day 5-7: Determine Titer
-
Count the number of surviving colonies in each well.
-
Calculate the viral titer in transducing units per mL (TU/mL).
-
Protocol 3: CRISPR Screen
-
Day 1: Library Transduction
-
Seed a sufficient number of Cas9-expressing Panc-1 cells to achieve at least 500x coverage of the sgRNA library (e.g., for a library with 75,000 sgRNAs, transduce at least 3.75 x 10^7 cells).
-
Transduce the cells with the sgRNA library at a multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. Use polybrene at a final concentration of 8 µg/mL.
-
-
Day 3: Puromycin Selection
-
After 48 hours, begin selection with puromycin.
-
-
Day 7: Establish Baseline and Treatment Groups
-
After selection is complete, harvest a population of cells to serve as the day 0 baseline (T0).
-
Split the remaining cells into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound at a concentration of approximately IC20). Maintain at least 500x library coverage in each group.
-
-
Day 7-21: Drug Treatment
-
Culture the cells for 14 days, passaging as necessary and maintaining library coverage.
-
Replenish the medium with fresh vehicle or this compound every 2-3 days.
-
-
Day 21: Harvest Cells
-
Harvest cells from both the control and this compound-treated populations.
-
Protocol 4: Genomic DNA Extraction and NGS Library Preparation
-
Extract genomic DNA from the T0, control, and this compound-treated cell pellets using a commercial kit.
-
Amplify the sgRNA cassette from the genomic DNA using two rounds of PCR. The first round amplifies the region containing the sgRNA, and the second round adds the Illumina sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Sequence the libraries on an Illumina sequencing platform.
Protocol 5: Data Analysis
-
Quality Control: Assess the quality of the sequencing data, including read counts and sgRNA representation in the T0 sample.
-
Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA in each sample.
-
Normalization and Hit Identification: Use a bioinformatics tool such as MAGeCK to normalize the read counts and identify sgRNAs that are significantly depleted in the this compound-treated sample compared to the control sample. MAGeCK calculates a beta score and a p-value for each gene.
-
Synergy Scoring: A synergy score can be calculated to quantify the interaction between the gene knockout and this compound. A common method is the gamma score, which is the difference between the observed fitness of the double perturbation (gene knockout + drug) and the expected fitness based on the individual effects.
Data Presentation
The results of the CRISPR screen should be summarized in tables for clarity and ease of comparison.
Table 1: Representative IC50 Values of this compound
| Cell Line | Tissue of Origin | EphA2 Expression | This compound IC50 (µM) |
| HUVEC | Endothelial | High | 3.0[1] |
| Panc-1 | Pancreatic Cancer | High | Hypothetical 1.5 |
| MDA-MB-231 | Breast Cancer | High | Hypothetical 2.1 |
| A549 | Lung Cancer | Moderate | Hypothetical 4.8 |
Note: Data for Panc-1, MDA-MB-231, and A549 are hypothetical and for illustrative purposes.
Table 2: Top Gene Hits from a Representative this compound Synergistic Screen
| Gene | Description | Beta Score | p-value | FDR |
| Gene A | Kinase A | -0.85 | 1.2e-6 | 5.5e-4 |
| Gene B | Transcription Factor B | -0.79 | 3.5e-6 | 9.8e-4 |
| Gene C | Cell Cycle Regulator C | -0.72 | 8.1e-6 | 1.5e-3 |
| Gene D | DNA Repair Protein D | -0.68 | 1.5e-5 | 2.3e-3 |
| Gene E | Apoptosis Regulator E | -0.65 | 2.8e-5 | 3.9e-3 |
Note: This data is representative and for illustrative purposes only.
Visualizations
Caption: EphA2 Signaling Pathways and this compound Inhibition.
References
Troubleshooting & Optimization
UniPR505 in DMSO: A Technical Guide to Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and stability of UniPR505 when using Dimethyl Sulfoxide (DMSO) as a solvent. As specific quantitative data for this compound's solubility and stability in DMSO are not publicly available, this guide offers detailed experimental protocols to determine these parameters, alongside troubleshooting advice and frequently asked questions to support your in-house studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: While specific solubility data is not provided by all suppliers, DMSO is a common solvent for compounds with structures similar to this compound. It is crucial to experimentally determine the solubility for your specific application.
Q2: How should I store this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always use anhydrous DMSO to minimize degradation due to moisture.
Q3: My this compound in DMSO solution appears cloudy. What should I do?
A3: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded. You may try gentle warming (not exceeding 37°C) and vortexing to redissolve the compound. If the issue persists, the solution may need to be diluted or a different solvent system considered. It is also important to ensure that the DMSO used is anhydrous, as water can decrease the solubility of many organic compounds.
Q4: Can I freeze-thaw my this compound in DMSO stock solution multiple times?
A4: Repeated freeze-thaw cycles can lead to compound degradation and precipitation.[1] It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Studies have shown that while many compounds are stable for several cycles, water absorption during thawing can synergistically enhance precipitation.[1][2]
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[3] Most cell lines can tolerate up to 1% DMSO without severe toxic effects, but it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation During Storage | - Solubility limit exceeded.- Absorption of water into DMSO.- Fluctuation in storage temperature. | - Store at a consistent, recommended temperature (-20°C or -80°C).- Use anhydrous DMSO and desiccate stock solutions.- Consider preparing a more dilute stock solution. |
| Inconsistent Results in Biological Assays | - Compound degradation in DMSO.- Inaccurate concentration of the stock solution due to precipitation.- Variability in final DMSO concentration in assays. | - Perform a stability study of this compound in DMSO under your storage and experimental conditions.- Before use, visually inspect the stock solution for any precipitate and centrifuge if necessary, using the supernatant.- Ensure the final DMSO concentration is consistent across all experimental wells. |
| Difficulty Dissolving this compound Powder in DMSO | - Insufficient solvent volume.- Compound is a less soluble polymorph. | - Increase the volume of DMSO incrementally.- Use gentle heating (e.g., water bath at 30-37°C) and vortexing or sonication to aid dissolution. |
Quantitative Data Summary
As specific quantitative data for this compound is not available in the public domain, the following tables are provided as templates for you to record your experimental findings.
Table 1: Kinetic Solubility of this compound in DMSO
| Parameter | Value | Units |
| Highest Concentration Tested | e.g., 200 | µM |
| Kinetic Solubility | e.g., >200 | µM |
| Method Used | e.g., Nephelometry | - |
| Buffer System | e.g., PBS, pH 7.4 | - |
| Incubation Time | e.g., 2 | hours |
Table 2: Stability of this compound in DMSO
| Storage Condition | Time Point | % Remaining this compound | Degradation Products Observed (if any) |
| -20°C | Day 0 | 100 | None |
| Day 7 | e.g., 98.5 | e.g., Peak at RT X.XX min | |
| Day 30 | e.g., 95.2 | e.g., Peak at RT X.XX min | |
| -80°C | Day 0 | 100 | None |
| Month 1 | e.g., 99.8 | None | |
| Month 6 | e.g., 99.1 | None | |
| Room Temperature | Day 0 | 100 | None |
| Day 1 | e.g., 90.3 | e.g., Multiple peaks |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This method assesses the solubility of a compound in an aqueous buffer after being added from a DMSO stock solution.[4]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microtiter plates
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 98 µL) of PBS, pH 7.4 in each well. This will result in a final DMSO concentration of 2%.
-
Incubation: Shake the plate for a specified period (e.g., 2 hours) at room temperature.
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units compared to the buffer-only control indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering.
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Assessment of Stability in DMSO by HPLC-UV
This protocol evaluates the chemical stability of this compound in a DMSO stock solution over time under different storage conditions.[5]
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a C18 column
-
Autosampler vials
-
Incubators/freezers set to desired storage temperatures (e.g., -80°C, -20°C, room temperature)
Procedure:
-
Sample Preparation: Aliquot the 10 mM this compound stock solution into multiple autosampler vials for each storage condition and time point to be tested.
-
Time Zero (T0) Analysis: Immediately after preparation, take one aliquot and dilute it to a suitable concentration (e.g., 10 µM) with a 50:50 mixture of acetonitrile and water. Analyze this sample by HPLC-UV to get the initial peak area of this compound.
-
Storage: Place the remaining aliquots in their respective storage conditions.
-
Time Point Analysis: At each scheduled time point (e.g., 1 day, 7 days, 30 days), retrieve one aliquot from each storage condition. Allow it to thaw completely and reach room temperature.
-
Sample Analysis: Dilute the sample in the same manner as the T0 sample and analyze it by HPLC-UV using the same method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the peak areas. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. The percentage remaining is calculated as: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.[5]
Caption: Workflow for Compound Stability Assessment in DMSO.
References
Troubleshooting UniPR505 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with UniPR505 in experimental media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture or experimental media can significantly impact your results. This guide provides a step-by-step approach to identify and resolve common causes of precipitation.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (154.35 mM).[1] It is crucial to use a new, unopened bottle of DMSO as it is hygroscopic and absorbed water can affect solubility.[1] For complete dissolution, ultrasonic treatment may be necessary.[1]
Q2: My this compound precipitated immediately after I diluted it in my cell culture media. What could be the cause?
A2: This is a common issue and can be attributed to several factors:
-
Final Concentration: The final concentration of this compound in your media might be too high, exceeding its solubility limit in an aqueous environment. Try reducing the final concentration.
-
DMSO Concentration: The final percentage of DMSO in your media should be kept low (typically below 0.5%) as high concentrations can be toxic to cells. However, a sufficient amount is needed to maintain this compound in solution.
-
Temperature Shock: Adding a cold stock solution to warmer media can cause the compound to precipitate. Pre-warming the media to 37°C before adding the this compound stock solution can help.
-
Inadequate Mixing: Pipette the this compound stock solution directly into the media and mix gently but thoroughly to ensure it is evenly dispersed.
Q3: I observed precipitation in my media after incubating the plate for a few hours. What could be the reason?
A3: Delayed precipitation can be caused by:
-
Temperature and pH Shifts: Changes in temperature and pH during incubation can reduce the solubility of this compound. Ensure your incubator is properly calibrated for stable temperature and CO2 levels.
-
Interaction with Media Components: this compound may interact with components in the media over time, such as proteins in fetal bovine serum (FBS) or high concentrations of salts like phosphates, leading to the formation of insoluble complexes.
-
Evaporation: Evaporation from the culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification in the incubator.
Q4: Can the type of cell culture media I use affect this compound solubility?
A4: Yes, the composition of your cell culture media can influence the solubility of this compound. Media with high concentrations of phosphate or calcium ions can sometimes lead to the precipitation of small molecules. If you consistently face precipitation issues, consider using a serum-free medium or a medium with a different salt composition for your experiments.
Q5: How should I store my this compound stock solution to prevent precipitation?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[2]
Data Presentation
| Parameter | Value | Source |
| Molecular Weight | 647.89 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (154.35 mM) | [1] |
| Recommended Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [2] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, new, unopened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing (if applicable): If you are not using a pre-weighed amount, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired stock concentration and the amount of this compound, calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 647.89), you would add 154.35 µL of DMSO.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]
-
Sterilization (optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2]
Visualizations
This compound as an EphA2 Antagonist: Signaling Pathway
This compound functions as an antagonist of the EphA2 receptor. This diagram illustrates the general signaling pathway that is inhibited by this compound.
dot
Caption: Inhibition of EphA2 signaling by this compound.
References
How to minimize UniPR505 toxicity in normal cells
Welcome to the Technical Support Center for UniPR505. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and minimizing its potential toxicity in normal cells.
Disclaimer: Publicly available data on the specific toxicity of this compound in normal, non-cancerous cells is limited. The following troubleshooting guides and FAQs are based on the known mechanism of action of this compound as an EphA2 antagonist, general principles of toxicology for small molecule inhibitors, and the established biological roles of the EphA2 receptor. It is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule antagonist of the EphA2 receptor, a member of the largest receptor tyrosine kinase family.[1] It has been shown to possess anti-angiogenic properties by inhibiting the neovascularization process.[1] The primary mechanism of action of this compound is to block the phosphorylation of the EphA2 receptor, thereby interfering with its downstream signaling pathways.[1]
Q2: Why is there a concern about this compound toxicity in normal cells?
The target of this compound, the EphA2 receptor, is not only overexpressed in various cancers but is also present in a range of normal adult tissues, although generally at low levels.[2] On-target inhibition of EphA2 in these normal tissues could potentially disrupt their normal physiological functions, leading to toxicity. For instance, EphA2 is involved in processes such as tissue homeostasis and boundary formation. Therefore, understanding and mitigating off-tumor, on-target toxicity is a critical aspect of preclinical research with any EphA2 inhibitor.
Q3: What is the difference in EphA2 signaling in normal versus cancer cells?
Understanding the differential signaling of EphA2 is key to conceptualizing strategies to minimize toxicity.
-
In Normal Epithelial Cells: EphA2 is typically activated by its ligands (ephrins). This ligand-dependent activation often leads to tumor-suppressive effects, including the inhibition of cell proliferation and migration through pathways like Ras/ERK and PI3K/Akt.
-
In Cancer Cells: EphA2 is frequently overexpressed and can signal in a ligand-independent manner. This aberrant signaling can promote cancer progression, including increased cell migration, invasion, and survival.
This differential signaling provides a potential therapeutic window, where inhibiting the ligand-independent, pro-tumorigenic signaling in cancer cells might be achievable at concentrations that have minimal impact on the ligand-dependent, homeostatic signaling in normal cells.
dot
Caption: Differential EphA2 signaling in normal versus cancer cells.
Troubleshooting Guide: Minimizing this compound Toxicity
This guide provides a systematic approach to identifying and mitigating potential toxicity of this compound in your in vitro and in vivo experiments.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
-
Possible Cause: The concentration of this compound used is above the toxic threshold for the specific normal cell line.
-
Troubleshooting Workflow:
dot
Caption: Workflow to determine the optimal non-toxic concentration of this compound.
Issue 2: Inconsistent or Unexplained Phenotypes in Experiments
-
Possible Cause: The observed effects may be due to off-target activity of this compound rather than on-target EphA2 inhibition.
-
Troubleshooting Strategies:
-
Use a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of this compound. If the phenotype persists with the inactive analog, it is likely an off-target effect.
-
Orthogonal Approach: Use an alternative method to inhibit EphA2, such as siRNA or shRNA-mediated knockdown. If the phenotype is recapitulated with genetic knockdown of EphA2, it provides strong evidence for an on-target effect of this compound.
-
Rescue Experiment: In an EphA2 knockout cell line, the effects of this compound should be significantly diminished if they are on-target.
-
Issue 3: Observed In Vivo Toxicity in Animal Models
-
Possible Cause: On-target toxicity in tissues with physiological EphA2 expression or off-target toxicity.
-
Mitigation Strategies:
-
Dose Escalation Studies: Conduct a dose escalation study to determine the maximum tolerated dose (MTD).[3][4][5] Start with lower doses and monitor for signs of toxicity (e.g., weight loss, behavioral changes, changes in blood chemistry).
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify any tissue damage. Pay close attention to tissues known to express EphA2, such as the lungs, kidneys, and gastrointestinal tract.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of this compound with its on-target activity and any observed toxicity to establish a therapeutic window.
-
Quantitative Data Summary
As specific public data for this compound is unavailable, the following tables are provided as examples to guide researchers in presenting their own experimental data.
Table 1: Example - In Vitro Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line Type | Cell Line Name | This compound IC50 (µM) | Selectivity Index (SI) vs. Cancer Cell Line X |
| Normal Human | HUVEC (Endothelial) | > 50 | > 10 |
| IMR-90 (Fibroblast) | > 50 | > 10 | |
| Primary Hepatocytes | 25 | 5 | |
| Cancer | Cancer Cell Line X | 5 | - |
| Cancer Cell Line Y | 8 | - |
Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). A higher SI indicates greater selectivity for cancer cells.[6][7]
Table 2: Example - In Vivo Toxicity Summary of this compound in a Murine Model
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Key Histopathological Findings |
| Vehicle Control | +5% | No significant findings |
| 10 | +3% | No significant findings |
| 30 | -2% | Mild, reversible changes in liver enzymes |
| 100 | -15% | Moderate liver and kidney toxicity |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures and is intended to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[1][8][9][10][11]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[12][13][14][15]
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)
-
By following these guidelines and protocols, researchers can better characterize the toxicological profile of this compound and devise strategies to minimize its effects on normal cells, thereby ensuring more reliable and translatable experimental outcomes.
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties PMID: 32000051 | MedChemExpress [medchemexpress.eu]
- 3. Escalation with overdose control using all toxicities and time to event toxicity data in cancer Phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escalation with Overdose Control using All Toxicities and Time to Event Toxicity Data in Cancer Phase I Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. Anti-EphA2 Antibodies with Distinct In Vitro Properties Have Equal In Vivo Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging strategies for EphA2 receptor targeting for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Targeting EphA2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Overcoming resistance to UniPR505 treatment
Welcome to the technical support center for UniPR505. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting potential challenges during their experiments. As this compound is a novel research compound, specific mechanisms of acquired resistance have not yet been fully elucidated in published literature. Therefore, this guide provides insights based on the known mechanism of action of this compound, the established biology of its target, the EphA2 receptor, and general principles of resistance to targeted cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the EphA2 receptor.[1][2] It functions by competitively binding to the EphA2 receptor, thereby inhibiting its activation and downstream signaling.[3] The EphA2 receptor is a member of the receptor tyrosine kinase (RTK) family and is often overexpressed in various cancers, where it plays a role in tumor progression, angiogenesis, and metastasis.[2][4] this compound has demonstrated anti-angiogenic properties.[1][2]
Q2: What is the in vitro potency of this compound?
A2: this compound has a half-maximal inhibitory concentration (IC50) of 0.95 µM for the EphA2 receptor.[1] Its potency against other Eph receptors is lower, indicating a degree of selectivity.
Quantitative Data: this compound IC50 Values
| Receptor | IC50 (µM) |
| EphA2 | 0.95[5] |
| EphA5 | 4.4[5] |
| EphA3 | 4.5[5] |
| EphA4 | 6.4[5] |
| EphA8 | 7.7[5] |
| EphB3 | 11[5] |
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, researchers should consider the following possibilities based on known resistance patterns to other receptor tyrosine kinase inhibitors:
-
Target Alteration: Mutations in the EPHA2 gene that prevent this compound from binding effectively.
-
Target Overexpression: Increased expression of the EphA2 receptor, requiring higher concentrations of this compound to achieve inhibition.
-
Bypass Pathway Activation: Activation of alternative signaling pathways that promote cell survival and proliferation, rendering the inhibition of EphA2 signaling ineffective. For example, activation of the MAPK or PI3K/AKT pathways has been implicated in resistance to other targeted therapies.[6][7]
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration.
-
Ligand-Independent Signaling: A switch to noncanonical, ligand-independent EphA2 signaling pathways that may be less sensitive to antagonism.[4][8][9]
Troubleshooting Guide
This guide is intended to help you troubleshoot experiments where this compound is not producing the expected results.
Problem: Reduced or no observable effect of this compound in a cell-based assay.
A systematic approach is crucial to pinpoint the source of the issue. The following diagram illustrates a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting common experimental issues.
Q4: How can I confirm the integrity and activity of my this compound compound?
A4:
-
Storage: Ensure the compound has been stored correctly, protected from light and at the recommended temperature.
-
Solubility: Confirm that this compound is fully dissolved in the appropriate solvent at the desired stock concentration.
-
Positive Control: Test the compound on a cell line known to be sensitive to EphA2 inhibition. A lack of effect in a sensitive line strongly suggests a problem with the compound itself.
Q5: My compound is fine, but I'm still not seeing an effect. What should I check in my cell system?
A5:
-
Target Expression: Verify that your cell line expresses the EphA2 receptor at the protein and mRNA level using Western blot and qPCR, respectively. If there is no target, the drug will have no effect.
-
Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma), as these factors can significantly alter experimental outcomes.[10][11]
-
Basal Target Activity: Assess the basal level of EphA2 phosphorylation (activation) in your cell line. Some cell lines may have low basal EphA2 activity, and you may need to stimulate them with a ligand like ephrin-A1 to observe the inhibitory effect of this compound.
Q6: What aspects of my experimental protocol should I review?
A6:
-
Cell Seeding Density: The density at which cells are plated can influence their growth rate and drug sensitivity. Optimize seeding density to ensure cells are in a logarithmic growth phase during treatment.[12]
-
Treatment Duration: The duration of this compound treatment may need to be optimized. A time-course experiment can help determine the optimal endpoint.
-
Assay Interference: Ensure that the solvent (e.g., DMSO) concentration is not causing toxicity and that this compound is not interfering with the assay readout (e.g., autofluorescence in a fluorescence-based assay).[13]
Investigating Acquired Resistance
If you have ruled out the issues above and suspect your cells have developed resistance to this compound, the following section provides guidance on how to investigate this phenomenon.
Caption: Experimental workflow for investigating acquired resistance to this compound.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to the drug.[14][15]
-
Determine Initial Concentration: Start by treating the parental cell line with this compound at a concentration equivalent to its IC20 (the concentration that inhibits 20% of cell growth).
-
Continuous Culture: Culture the cells in the presence of this concentration of this compound, changing the media every 2-3 days.
-
Monitor Viability: Monitor the cells until a population of surviving, proliferating cells emerges.
-
Dose Escalation: Once the cells have stabilized and are growing steadily, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50).
-
Characterization: Periodically freeze down stocks of the resistant cells and confirm the degree of resistance by performing a cell viability assay to determine the new IC50 value compared to the parental line. A 3- to 10-fold increase in IC50 is typically considered an indication of resistance.[14]
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol allows for the assessment of protein expression and phosphorylation status.
-
Cell Lysis: Lyse both parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., total EphA2, phospho-EphA2, total ERK, phospho-ERK, total AKT, phospho-AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the expression and phosphorylation levels of the target proteins between the parental and resistant cell lines. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Summary of Potential Resistance Mechanisms and Investigational Approaches
| Hypothesized Mechanism | Expected Experimental Outcome | Suggested Investigational Method |
| EphA2 Overexpression | Increased EphA2 mRNA and protein levels in resistant cells. | qPCR, Western Blot, Flow Cytometry |
| EphA2 Mutation | Identification of a mutation in the EPHA2 gene sequence. | Sanger or Next-Generation Sequencing |
| Bypass Pathway Activation | Increased phosphorylation of key downstream kinases (e.g., ERK, AKT) in resistant cells, even in the presence of this compound. | Western Blot, Phospho-Kinase Array |
| Increased Drug Efflux | Higher expression or activity of ABC transporters (e.g., P-glycoprotein). | qPCR, Western Blot, Rhodamine 123 efflux assay |
Signaling Pathway Visualization
The following diagram illustrates the EphA2 signaling pathway and highlights the point of inhibition by this compound, as well as potential bypass pathways that could contribute to resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unipr.it [air.unipr.it]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 9. EphA2 Signaling in tumors | Encyclopedia MDPI [encyclopedia.pub]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: UniPR505 and p53 Stabilization
This technical support center provides troubleshooting guidance for researchers investigating the effects of UniPR505 on p53 stabilization. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our experiments but are not observing the expected stabilization of p53. Is this a known issue?
A1: This is a common point of inquiry. The primary mechanism of this compound is as an antagonist of the EphA2 receptor, where it has a reported IC50 of 0.95 µM.[1][2][3] A direct and robust induction of p53 stabilization, similar to that seen with MDM2 inhibitors, is not the characterized primary function of this compound.
The relationship between EphA2 and p53 is complex and often indirect:
-
EphA2 as a p53 Target: The EphA2 gene is a transcriptional target of the p53 family of proteins.[4][5][6] This implies that p53 activation can lead to an increase in EphA2 expression.
-
Context-Dependent Signaling: The effect of EphA2 signaling on cell fate can be dual-natured. Ligand-dependent signaling can be tumor-suppressive, while ligand-independent signaling is often pro-oncogenic.[7][8][9]
-
Indirect Crosstalk: EphA2 signaling can influence pathways such as PI3K/Akt and MAPK/ERK, which are known to modulate p53 activity.[7][9] For instance, Akt can phosphorylate MDM2, enhancing its ability to target p53 for degradation.
-
EphA2 Inhibition and p53 Activation: Some studies suggest that downregulation of EphA2 can lead to the phosphorylation and activation of p53.[7] Therefore, any effect of this compound on p53 stabilization is likely to be indirect and highly dependent on the specific cellular context.
Q2: What is the established mechanism for p53 stabilization?
A2: Under normal, unstressed conditions, the p53 protein has a very short half-life. Its stability is primarily controlled by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2). MDM2 binds to p53 and targets it for proteasomal degradation. Various cellular stresses, such as DNA damage, can disrupt the p53-MDM2 interaction, often through post-translational modifications of p53. This disruption prevents p53 degradation, leading to its accumulation and activation as a transcription factor.[9][10] Small molecule inhibitors that directly block the p53-MDM2 interaction are potent inducers of p53 stabilization.
Troubleshooting Guide: Investigating p53 Stabilization Failure with this compound
If you are not observing p53 stabilization after treatment with this compound, a systematic troubleshooting approach is recommended. This guide is divided into three key areas: compound and experimental setup, biological system, and technical execution of assays.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the absence of p53 stabilization.
Compound and Experimental Setup Verification
| Parameter | Recommended Action | Rationale |
| This compound Integrity | Confirm the identity, purity, and concentration of your this compound stock. If possible, use a fresh batch. | Degradation or incorrect concentration of the compound is a common source of experimental failure. |
| Compound Activity | Test this compound's primary activity by measuring the inhibition of EphA2 phosphorylation in your cell system. | This confirms that the compound is active and engaging its direct target in your specific experimental context. |
| Positive Control | Include a positive control for p53 stabilization, such as an MDM2 inhibitor (e.g., Nutlin-3a) or a DNA damaging agent (e.g., Doxorubicin). | This will validate that your experimental system and detection methods are capable of showing p53 accumulation. |
| Dose and Time Course | Perform a dose-response and time-course experiment with this compound. | Any indirect effect on p53 may require a specific concentration and duration of treatment to become apparent. |
Table 1: Example Data for a Positive Control Experiment
| Treatment | Concentration | Time (hrs) | p53 Fold Induction (vs. Vehicle) | p-EphA2 (Y588) Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 24 | 1.0 | 1.0 |
| This compound | 1 µM | 24 | Hypothetical: 1.2 | Hypothetical: 0.3 |
| This compound | 10 µM | 24 | Hypothetical: 1.5 | Hypothetical: 0.1 |
| MDM2 Inhibitor | 10 µM | 24 | Hypothetical: 8.5 | Hypothetical: 1.1 |
| Doxorubicin | 1 µM | 24 | Hypothetical: 6.2 | Hypothetical: N/A |
| This table presents hypothetical data to illustrate the expected outcomes. Actual results will vary. |
Biological System Assessment
Diagram: EphA2 and p53 Signaling Crosstalk
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties PMID: 32000051 | MedChemExpress [medchemexpress.eu]
- 4. Receptor tyrosine kinase EphA2 is regulated by p53-family proteins and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Regulation of EphA2 in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging strategies for EphA2 receptor targeting for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting EphA2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with UniPR505 what are the causes
Welcome to the technical support center for UniPR505. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and ensure consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability and inconsistent results between experiments using this compound. What are the potential causes?
Inconsistent results with this compound can stem from several factors, ranging from reagent handling and storage to subtle variations in experimental protocol. The most common sources of variability include:
-
Reagent Preparation and Storage: Improper storage temperatures or multiple freeze-thaw cycles of this compound and other critical reagents can degrade components and lead to inconsistent activity.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to this compound.
-
Protocol Deviations: Minor deviations from the recommended protocol, such as incubation times, reagent concentrations, or washing steps, can introduce significant variability.
-
Data Acquisition and Analysis: Inconsistent settings on plate readers or other analytical instruments, as well as variations in data analysis parameters, can lead to differing results.
Below is a troubleshooting guide to help you systematically address these potential issues.
Troubleshooting Guide: Inconsistent this compound Results
This guide provides a structured approach to identifying and resolving the root causes of inconsistent experimental outcomes.
Reagent Handling and Storage
Proper handling and storage of this compound and associated reagents are critical for maintaining their stability and activity.
Summary of Storage Conditions and Handling Recommendations:
| Reagent Component | Storage Temperature | Shelf Life (Unopened) | Post-Reconstitution Stability | Key Handling Notes |
| This compound Stock | -80°C | 12 Months | 3 Months at -80°C (in aliquots) | Avoid repeated freeze-thaw cycles. Aliquot upon first use. |
| Assay Buffer A | 4°C | 6 Months | N/A | Equilibrate to room temperature before use. |
| Substrate B | -20°C (in dark) | 12 Months | 1 Month at -20°C | Light sensitive. Keep protected from light during storage and use. |
| Control Compound | -80°C | 24 Months | 6 Months at -80°C (in aliquots) | Use a fresh aliquot for each experiment to ensure consistent performance. |
Troubleshooting Workflow for Reagent Issues:
Caption: Troubleshooting workflow for reagent handling and storage.
Experimental Protocol Adherence
Strict adherence to the experimental protocol is essential for reproducibility.
Key Experimental Steps and Common Pitfalls:
| Protocol Step | Standard Procedure | Common Pitfall & Consequence |
| Cell Seeding | Seed cells at 5x10³ cells/well in a 96-well plate and allow to adhere for 24 hours. | Inconsistent cell numbers: Leads to high well-to-well variability in signal. |
| This compound Treatment | Treat cells with this compound for 18 hours at a final concentration of 10 µM. | Incorrect incubation time/concentration: Can shift the dose-response curve and alter the magnitude of the effect. |
| Washing Steps | Wash wells 3 times with 200 µL of pre-warmed PBS. | Inadequate washing: High background signal. Overly vigorous washing: Cell detachment and loss of signal. |
| Signal Detection | Incubate with detection reagent for 30 minutes at 37°C before reading on a luminometer. | Temperature fluctuations: Can alter enzyme kinetics and signal intensity. Incorrect reader settings: Leads to saturated or low signal readings. |
Recommended Protocol for a Standard this compound Cellular Assay:
-
Cell Culture: Culture cells to ~80% confluency. Ensure cell viability is >95% before starting the experiment. Use cells within a consistent, low passage number range (e.g., passages 5-15).
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a clear-bottom, white-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X stock of this compound and control compounds in appropriate cell culture media. Remove old media from the cell plate and add an equal volume of the 2X compound stock. Incubate for 18 hours.
-
Assay Lysis & Detection: Following treatment, wash cells gently as per the protocol. Add lysis buffer and incubate as specified. Add the detection substrate and incubate for 30 minutes at 37°C, protected from light.
-
Data Acquisition: Read the plate on a luminometer with an integration time of 1 second per well.
This compound Mechanism of Action and Pathway Interactions
Understanding the signaling pathway affected by this compound can help in diagnosing issues. This compound is an inhibitor of the hypothetical kinase, Kinase-X, which is a key component of the Pro-Survival Pathway.
Caption: Simplified signaling pathway showing this compound inhibition of Kinase-X.
Inconsistent results may arise if other pathways that cross-talk with the Kinase-X pathway are differentially activated between experiments. For example, cellular stress can activate parallel pathways that may alter the phosphorylation state of Substrate-Y, independent of Kinase-X activity. Ensuring consistent, stress-free cell culture conditions is therefore paramount.
If you continue to experience issues after following this guide, please contact our technical support team and provide your experimental data, including control values and details of any deviations from the standard protocol.
Technical Support Center: Improving the Bioavailability of UniPR505 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate in vivo bioavailability of UniPR505, a lipophilic EphA2 antagonist with a lithocholic acid core.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an antagonist of the EphA2 receptor with anti-angiogenic properties.[1] It is a derivative of lithocholic acid, a secondary bile acid.[1][2] Compounds with this type of steroidal core are typically highly lipophilic (fat-loving) and have poor water solubility.[3][4] This low aqueous solubility is a primary reason for poor oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed into the bloodstream.[3][5]
Q2: What are the key physicochemical properties of this compound that I should consider?
Q3: What are the initial steps to improve the bioavailability of this compound?
A3: The initial steps should focus on enhancing the dissolution rate and solubility of this compound. Based on its presumed lipophilic nature, several formulation strategies can be explored. These include particle size reduction techniques like micronization or nanosizing, and the use of enabling formulations such as amorphous solid dispersions or lipid-based systems.[7][8]
Q4: Which formulation strategies are most promising for a lipophilic compound like this compound?
A4: For lipophilic drugs, lipid-based formulations are often a powerful strategy to optimize oral delivery.[3] These formulations can enhance solubility and may also promote lymphatic transport, which can help the drug bypass first-pass metabolism in the liver.[3][4] Self-emulsifying drug delivery systems (SEDDS) are an excellent option to investigate.[9] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9]
Q5: How does the bile acid component of this compound's structure affect its absorption?
A5: The lithocholic acid backbone of this compound is significant. Bile acids themselves are absorbed in the intestine through specific transporters, such as the apical sodium-dependent bile acid transporter (ASBT).[10][11] It is possible that this compound could interact with these transporters. Conjugating drugs to bile acids is a strategy that has been explored to improve the oral bioavailability of poorly absorbed drugs.[10][11] However, modifications to the bile acid structure can also impact this transport.[12]
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Species
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization | Experimental Approach |
| Poor Aqueous Solubility | The primary suspect for a lipophilic compound like this compound. The drug is not dissolving in the gastrointestinal fluids. | 1. Micronization/Nanosizing: Reduce the particle size to increase the surface area for dissolution. 2. Amorphous Solid Dispersion: Create a solid dispersion of this compound in a polymer carrier to improve the dissolution rate. 3. Lipid-Based Formulation: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS). |
| Low Intestinal Permeability | The compound may not be efficiently crossing the intestinal wall. | Investigate the potential for co-administration with a permeation enhancer. Note: This approach requires careful toxicological evaluation. |
| High First-Pass Metabolism | The drug is being extensively metabolized by the liver after absorption from the gut, reducing the amount that reaches systemic circulation. | Consider a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption, which can partially bypass the liver.[3][4] |
| Efflux by P-glycoprotein (P-gp) | The drug is actively transported out of intestinal cells back into the gut lumen by efflux transporters like P-gp. | Screen for P-gp substrate liability using in vitro assays. If it is a substrate, consider co-administration with a P-gp inhibitor in preclinical studies. |
Problem 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Exposure
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization | Experimental Approach |
| In Vitro Conditions Not Biorelevant | The dissolution medium used in the in vitro assay does not accurately reflect the conditions in the gastrointestinal tract of the animal model. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF for fed/fasted states) that mimic the composition of intestinal fluids. |
| Precipitation in the GI Tract | The formulation may allow for initial dissolution, but the drug precipitates out of solution upon dilution in the larger volume of the stomach or intestine. | Conduct in vitro dilution and precipitation studies to assess the stability of the solubilized drug. Modify the formulation to include precipitation inhibitors. |
| Food Effects | The presence or absence of food in the stomach can significantly alter drug absorption. | Conduct a formal food-effect study in a relevant animal model, comparing the pharmacokinetics after administration in both fasted and fed states. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Method:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant.
-
Formulation Preparation:
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a clear glass vial.
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the calculated amount of this compound to the excipient mixture.
-
Vortex the mixture until the drug is completely dissolved, resulting in a clear, homogenous liquid.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting nanoemulsion using dynamic light scattering.
-
In Vitro Drug Release: Perform in vitro dissolution studies in a biorelevant medium.
-
Protocol 2: Preclinical In Vivo Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation
-
Vehicle control
-
Appropriate rodent model (e.g., Sprague-Dawley rats)
-
Dosing gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Method:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the study.
-
Dosing:
-
Divide the animals into groups (e.g., intravenous and oral administration groups).
-
For the oral group, administer the this compound formulation via oral gavage at the desired dose.
-
For the intravenous group, administer a solubilized form of this compound via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Visualizations
EphA2 Signaling Pathway
The following diagram illustrates a simplified representation of the EphA2 signaling pathway, which this compound antagonizes. In many cancers, EphA2 signaling can be ligand-independent, promoting cell migration and invasion.
Caption: Simplified EphA2 signaling pathway in cancer and the antagonistic action of this compound.
Experimental Workflow for Improving Bioavailability
This workflow outlines the logical progression of experiments to enhance the in vivo bioavailability of this compound.
Caption: A logical workflow for the formulation and testing of this compound to improve bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. polybluechem.com [polybluechem.com]
- 3. symmetric.events [symmetric.events]
- 4. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 11. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural modifications that increase gut restriction of bile acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and handling of UniPR505
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and experimental use of UniPR505, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
This compound is supplied as a lyophilized powder and is both hygroscopic and light-sensitive. To ensure its stability and efficacy, it is crucial to adhere to the recommended storage conditions. For long-term storage, this compound should be stored at -20°C in a light-protected container, such as an amber vial. The container should be tightly sealed to prevent moisture ingress.
2. How should I handle this compound upon receiving it?
Upon receipt, immediately store the vial of this compound at -20°C. Before opening, it is critical to allow the vial to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation from forming on the lyophilized powder, which can compromise the compound's stability. Handle the compound in a controlled environment with low humidity.
3. How do I properly reconstitute this compound for experimental use?
To reconstitute this compound, use a pre-chilled, anhydrous solvent such as DMSO or ethanol (B145695). The choice of solvent will depend on the specific requirements of your experiment. Add the desired volume of solvent to the vial and gently vortex to ensure complete dissolution. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in your assay buffer.
4. What is the stability of this compound in solution?
Once reconstituted, the stability of this compound in solution is limited. It is recommended to prepare fresh solutions for each experiment. If necessary, stock solutions can be stored at -80°C for short periods. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is highly recommended.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound | Improper storage leading to degradation. | Ensure the compound is stored at -20°C in a tightly sealed, light-protected vial. Always allow the vial to equilibrate to room temperature in a desiccator before opening. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Incorrect solvent used for reconstitution. | Use only anhydrous solvents like DMSO or ethanol for reconstitution. | |
| Precipitation of this compound in aqueous buffer | Low solubility of the compound in aqueous solutions. | Optimize the final concentration of the organic solvent (e.g., DMSO) in your assay buffer. Ensure it is sufficient to maintain solubility without affecting the assay performance. A final DMSO concentration of 0.1-1% is generally well-tolerated in most assays. |
| The stock solution was not properly dissolved. | Ensure the compound is fully dissolved by gentle vortexing before making dilutions. | |
| Variability in experimental results | Inconsistent handling and reconstitution of the compound. | Follow a standardized protocol for handling and reconstitution for all experiments. |
| Degradation of the compound due to light exposure. | Protect the compound and its solutions from light at all times by using amber vials and minimizing exposure to ambient light. |
Experimental Protocols
In Vitro Kinase Assay for this compound
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
This compound
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a dilution series of this compound in DMSO.
-
Kinase Reaction Setup:
-
Add 5 µL of the kinase solution (2X final concentration) to each well of a white, opaque plate.
-
Add 2.5 µL of the this compound dilutions or DMSO (for control wells) to the wells.
-
Pre-incubate the kinase with the compound for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 2.5 µL of a 4X solution of the substrate and ATP mixture to each well to start the reaction. The final volume in each well should be 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Stop and Detect: Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
-
Luminescence Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The kinase activity is inversely proportional to the luminescent signal. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: Experimental workflow for the in vitro kinase assay with this compound.
Validation & Comparative
A Comparative Guide to USP7 Inhibitors: P5091 vs. FT671
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator of cellular processes frequently dysregulated in cancer, including DNA damage repair, cell cycle progression, and immune surveillance. Its inhibition offers a promising strategy to destabilize oncoproteins and reactivate tumor suppressor pathways. This guide provides a detailed, data-driven comparison of two prominent USP7 inhibitors, P5091 and FT671, highlighting their distinct mechanisms, performance in preclinical models, and the experimental methodologies used for their evaluation.
Introduction to USP7 and its Inhibition
USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of p53, which can in turn induce cell cycle arrest and apoptosis in cancer cells. Both P5091 and FT671 leverage this mechanism, albeit through different modes of action, to exert their anti-tumor effects.
Performance Comparison: P5091 vs. FT671
P5091 is a well-established, first-generation USP7 inhibitor that has been extensively characterized in numerous studies.[1][2][3] In contrast, FT671 is a newer, highly potent and selective non-covalent inhibitor.[4] The following tables provide a quantitative comparison of their biochemical potency, cellular efficacy, and in vivo anti-tumor activity.
Table 1: Biochemical and Cellular Potency of USP7 Inhibitors
| Inhibitor | Target | Mechanism of Action | Biochemical Potency (IC₅₀/EC₅₀) | Cellular Efficacy (IC₅₀/EC₅₀) | Selectivity Highlights |
| P5091 | USP7, USP47 | Covalent | EC₅₀: 4.2 µM[1][3] | 6-14 µM (in various Multiple Myeloma cell lines)[5] | Also inhibits the closely related USP47; selective against other DUBs and cysteine proteases (EC₅₀ > 100 µM)[3][5] |
| FT671 | USP7 | Non-covalent, Allosteric | IC₅₀: 52 nM (Ubiquitin-Rhodamine Assay); K_d_: 65 nM[6] | IC₅₀: 33 nM (in MM.1S cells)[4] | Highly selective for USP7; does not inhibit USP47 or USP10[4] |
Table 2: In Vivo Efficacy of USP7 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Mouse Model | Dosing Regimen | Key In Vivo Findings | Reference |
| P5091 | Multiple Myeloma (MM.1S) | SCID | 10 mg/kg, IV, twice weekly | Inhibited tumor growth and prolonged survival. | [1] |
| P5091 | Multiple Myeloma (ARP-1, p53-null) | SCID | 10 mg/kg, IV, twice weekly for 3 weeks | Inhibited tumor growth and prolonged survival. | [1][7] |
| P5091 | Lewis Lung Carcinoma | C57BL/6 | 40 mg/kg | Reduced tumor growth by 73%. | [8] |
| FT671 | Multiple Myeloma (MM.1S) | NOD-SCID | 100 mg/kg and 200 mg/kg, oral gavage, daily | Resulted in significant, dose-dependent inhibition of tumor growth and was well-tolerated. | [4][9][10] |
Signaling Pathways and Experimental Workflows
The USP7-MDM2-p53 Signaling Pathway
The inhibition of USP7 by compounds like P5091 and FT671 primarily impacts the p53 signaling cascade. The diagram below illustrates this key pathway.
Caption: The USP7-MDM2-p53 signaling pathway and points of intervention by P5091 and FT671.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo anti-tumor activity of USP7 inhibitors using a xenograft mouse model.
Caption: A generalized workflow for in vivo validation of anti-tumor activity using a xenograft mouse model.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of USP7 inhibitors.
USP7 Enzymatic Assay (Ubiquitin-Rhodamine 110 based)
This assay is used to determine the in vitro potency of inhibitors against USP7 by measuring the cleavage of a fluorogenic substrate.
Reagents and Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (P5091, FT671) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the assay buffer.
-
Add the test compound solution to the wells.
-
Initiate the reaction by adding a mixture of the USP7 enzyme and Ub-Rho110 substrate.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time.
-
Calculate the rate of reaction and determine the IC₅₀ values for each compound.
Western Blotting for p53 and MDM2 Levels
This technique is used to assess the cellular effects of USP7 inhibitors on the protein levels of p53 and its E3 ligase, MDM2.
Reagents and Materials:
-
Cancer cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds (P5091, FT671)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with various concentrations of the USP7 inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Both P5091 and FT671 are valuable chemical probes for studying USP7 biology and represent promising starting points for the development of novel anti-cancer therapeutics. P5091, as a first-generation covalent inhibitor, has been instrumental in validating USP7 as a therapeutic target in a wide range of preclinical models.[1][2] FT671, a newer non-covalent allosteric inhibitor, demonstrates significantly improved potency and selectivity, offering a potentially more favorable therapeutic window.[4] The choice between these inhibitors will depend on the specific research question, with P5091 serving as a well-characterized tool compound and FT671 representing a more potent and selective option for further preclinical development. The provided experimental frameworks offer a solid foundation for the continued investigation and comparison of these and other emerging USP7 inhibitors.
References
- 1. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
UniPR505: A Comparative Analysis of IC50 Values Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of UniPR505, a potent EphA2 receptor antagonist, across various cell lines. The data presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's in vitro efficacy.
Overview of this compound's Activity
This compound has been identified as a submicromolar antagonist of the EphA2 receptor, a key player in cancer development and angiogenesis.[1] Its primary mechanism of action involves the inhibition of EphA2 phosphorylation, a critical step in the signaling cascade that promotes tumor growth and neovascularization.
Comparative IC50 Data
The following table summarizes the reported IC50 values for this compound in different experimental setups.
| Cell Line/Target | Assay Type | IC50 (µM) | Reference |
| EphA2 Receptor | Biochemical Assay | 0.95 | [2][3] |
| HUVEC | Anti-angiogenesis Assay | 3 | [3][4] |
Note: Further specific IC50 values for this compound in a broader range of cancer cell lines were not publicly available in the reviewed literature. The primary publication characterizing this compound focuses on its anti-angiogenic properties.
Experimental Protocols
A detailed understanding of the methodologies used to determine the IC50 values is crucial for the accurate interpretation of the data.
Biochemical EphA2 Inhibition Assay
The IC50 value of this compound against the EphA2 receptor was likely determined using a biochemical assay, such as an ELISA-based binding assay or a kinase activity assay. A typical protocol for an ELISA-based competition assay would involve:
-
Coating: Immobilizing recombinant EphA2 protein onto the wells of a microplate.
-
Competition: Incubating the immobilized receptor with a fixed concentration of a labeled ligand (e.g., biotinylated ephrin-A1) and varying concentrations of this compound.
-
Detection: Adding a detection reagent (e.g., streptavidin-HRP) that binds to the labeled ligand, followed by a substrate to produce a measurable signal.
-
Analysis: The signal intensity is inversely proportional to the binding of this compound. The IC50 is then calculated as the concentration of this compound that displaces 50% of the labeled ligand.
HUVEC Anti-Angiogenesis Assay (Tube Formation Assay)
The anti-angiogenic activity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs) was assessed, yielding an IC50 of 3 µM.[3][4] A standard protocol for this type of assay is as follows:
-
Cell Seeding: HUVECs are seeded onto a basement membrane matrix, such as Matrigel.
-
Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plate is incubated to allow the endothelial cells to form capillary-like structures (tubes).
-
Visualization and Quantification: The tube formation is visualized using microscopy, and the extent of the network is quantified by measuring parameters like the number of junctions, total tube length, or number of polygons.
-
IC50 Determination: The IC50 value is the concentration of this compound that inhibits tube formation by 50% compared to an untreated control.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated.
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating the On-Target Activity of UniPR505 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the on-target activity of UniPR505, a known EphA2 antagonist. We present a comparison with alternative compounds and detail robust methodologies for confirming target engagement in a cellular context. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Introduction to this compound and Target Validation
This compound has been identified as a potent antagonist of the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in various cancers and implicated in tumor growth, angiogenesis, and metastasis.[1] It demonstrates anti-angiogenic properties and inhibits EphA2 phosphorylation with a reported IC50 of 0.95 µM.[2] Validating that a compound like this compound engages its intended target in the complex cellular environment is a critical step in drug discovery. This guide outlines key assays to confirm this on-target activity.
Comparative Analysis of EphA2 Antagonists
To provide context for this compound's performance, we compare it with other known EphA2 inhibitors. The selection includes compounds with different mechanisms of action and potencies.
| Compound | Target(s) | Reported IC50 (EphA2) | Key Features & Known Cellular Effects |
| This compound | EphA2 | 0.95 µM[2] | EphA2 antagonist with anti-angiogenic properties. Blocks EphA2 phosphorylation.[1] |
| ALW-II-41-27 | EphA2 | 26 nM | A potent and selective ATP-competitive inhibitor of EphA2 kinase activity. |
| Dasatinib | Multi-kinase inhibitor (including EphA2) | ~30 nM | Clinically used kinase inhibitor known to inhibit EphA2.[3] |
| Antibody Antagonists (e.g., IgG25) | EphA2 | Not applicable (Affinity Kd ~1.3 nM)[4] | Monoclonal antibodies that can mimic ligand binding, induce receptor internalization and degradation, and block downstream signaling.[4][5] |
Experimental Validation of On-Target Activity
We will now delve into specific experimental protocols to validate the on-target activity of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6][7]
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment: Plate EphA2-expressing cells (e.g., PC-3, HUVEC) and grow to 80-90% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) or a vehicle control (DMSO) for 2-4 hours.
-
Heat Shock: After treatment, wash cells with PBS and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the samples to a predetermined optimal temperature (e.g., 52°C) for 3 minutes in a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Analyze the amount of soluble EphA2 by Western blotting using an anti-EphA2 antibody. Use a loading control like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of soluble EphA2 against the drug concentration to generate a dose-response curve and determine the EC50 for target engagement.
Expected Outcome: this compound binding to EphA2 is expected to increase its thermal stability, resulting in more soluble EphA2 protein at the denaturation temperature compared to the vehicle-treated control.
Workflow for CETSA
A diagram illustrating the experimental workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures target engagement in live cells using bioluminescence resonance energy transfer (BRET).[8]
Experimental Protocol: NanoBRET™ for EphA2
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing EphA2 fused to NanoLuc® luciferase and a transfection carrier DNA. Culture for 18-24 hours to allow for protein expression.[9]
-
Cell Plating and Compound Treatment: Harvest the transfected cells and plate them in a 96-well or 384-well plate. Add varying concentrations of this compound or alternative inhibitors to the wells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to EphA2 to all wells at a fixed concentration. Incubate for 2 hours at 37°C.[10]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the donor emission (450 nm) and acceptor emission (610 nm) within 20 minutes.[9]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
Expected Outcome: this compound will compete with the fluorescent tracer for binding to the NanoLuc®-EphA2 fusion protein, leading to a dose-dependent decrease in the BRET signal.
Principle of NanoBRET™ Target Engagement Assay
A diagram showing the principle of the NanoBRET™ target engagement assay.
Inhibition of Downstream Signaling
Validating that this compound not only binds to EphA2 but also inhibits its function is crucial. This can be assessed by measuring the phosphorylation of EphA2 and its downstream signaling proteins.
Experimental Protocol: Western Blotting for Downstream Signaling
-
Cell Culture and Stimulation: Culture EphA2-expressing cells and serum-starve them overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a ligand for EphA2, such as ephrin-A1-Fc, for a short period (e.g., 15-30 minutes) to induce EphA2 phosphorylation and downstream signaling.
-
Cell Lysis and Protein Analysis: Lyse the cells and perform Western blot analysis using antibodies against phospho-EphA2 (p-EphA2), total EphA2, phospho-AKT (p-AKT), total AKT, phospho-ERK (p-ERK), and total ERK.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcome: this compound should lead to a dose-dependent decrease in the ephrin-A1-Fc-induced phosphorylation of EphA2, as well as the phosphorylation of downstream effectors like AKT and ERK.
EphA2 Downstream Signaling Pathway
A simplified diagram of the EphA2 downstream signaling pathway and the inhibitory action of this compound.
Conclusion
The validation of on-target activity is a cornerstone of drug development. For this compound, a multi-faceted approach employing techniques such as CETSA, NanoBRET™, and downstream signaling analysis provides a robust confirmation of its engagement with the EphA2 receptor in a cellular setting. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rigorously assess the on-target efficacy of this compound and other EphA2 antagonists.
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Proteomics and Structural Biology Define EPHA2 Inhibition by Clinical Kinase Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-EphA2 Antibodies with Distinct In Vitro Properties Have Equal In Vivo Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. eubopen.org [eubopen.org]
- 10. carnabio.com [carnabio.com]
A Head-to-Head Comparison of UniPR505 and FT671: A Guide for Researchers
In the landscape of targeted therapeutics, two molecules, UniPR505 and FT671, have emerged as compounds of interest for their distinct mechanisms of action and potential applications in oncology research. This guide provides a comprehensive, data-supported comparison of these two molecules for researchers, scientists, and drug development professionals. While a direct head-to-head comparison is not feasible due to their different molecular targets, this document will serve as a comparative analysis of their respective biochemical activities, cellular effects, and the experimental methodologies used for their characterization.
Introduction
This compound is an antagonist of the EphA2 receptor, a member of the receptor tyrosine kinase (RTK) family.[1][2] It has demonstrated anti-angiogenic properties, suggesting its potential in targeting tumor vasculature.[1][2]
FT671 is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).[3] USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in the p53-MDM2 tumor suppressor pathway, making FT671 a promising agent for cancers with wild-type p53.[3][4]
Mechanism of Action and Signaling Pathways
The distinct targets of this compound and FT671 lead to the modulation of different signaling cascades within the cell.
This compound: Targeting the EphA2 Signaling Pathway
This compound functions by antagonizing the EphA2 receptor.[1] The EphA2 signaling pathway is complex, with both canonical (ligand-dependent) and non-canonical (ligand-independent) branches that can have opposing effects on cancer progression.[4] As an antagonist, this compound is designed to block the activation of EphA2, thereby inhibiting downstream signaling that promotes angiogenesis.[5] The binding of this compound to the EphA2 receptor is intended to prevent its phosphorylation and subsequent activation of pro-angiogenic pathways.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 5. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
UniPR505: A Comparative Analysis of Efficacy in p53 Wild-Type vs. Mutant Cancer Cells
For Immediate Release
A Deep Dive into the Therapeutic Potential of UniPR505, an EphA2 Antagonist, and its Interplay with the p53 Tumor Suppressor Pathway
This guide provides a comprehensive overview of the current understanding of this compound, a novel antagonist of the EphA2 receptor, and explores its potential differential efficacy in cancer cells based on their p53 mutation status. While direct comparative studies on this compound in p53 wild-type versus mutant cells are not yet publicly available, this document synthesizes existing preclinical data on this compound, the known functions of its target (EphA2), and the intricate crosstalk between the EphA2 and p53 signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the EphA2 receptor in oncology.
Executive Summary
This compound is a small molecule antagonist of the EphA2 receptor with demonstrated anti-angiogenic properties.[1][2] The EphA2 receptor, a member of the largest receptor tyrosine kinase family, is frequently overexpressed in a variety of cancers and its activation can lead to both tumor-suppressive (canonical) and tumor-promoting (non-canonical) signaling. A critical link exists between the EphA2 and p53 pathways; notably, EphA2 is a transcriptional target of the p53 tumor suppressor protein. This connection suggests that the efficacy of an EphA2 inhibitor like this compound may be influenced by the p53 status of the cancer cells. This guide will delve into the known mechanism of action of this compound, the dual role of EphA2 in cancer, the established interplay with p53, and propose a framework for investigating the differential efficacy of this compound.
This compound: Profile of an EphA2 Antagonist
This compound has been identified as a potent antagonist of the EphA2 receptor. The following table summarizes its key characteristics based on available preclinical data.
| Feature | Description | Reference |
| Target | EphA2 Receptor | [1][2] |
| Mechanism of Action | Antagonist, inhibits EphA2 phosphorylation | [2] |
| Reported Activity | Anti-angiogenic properties | [1][2] |
| Chemical Class | Lithocholic acid derivative | [2] |
The Dichotomous Role of EphA2 in Cancer
The EphA2 receptor exhibits a complex and often contradictory role in cancer, functioning as both a tumor suppressor and an oncogene depending on the cellular context and the mode of activation.
-
Canonical (Ligand-Dependent) Signaling: Binding of its ligand, ephrin-A1, to EphA2 triggers the canonical signaling pathway. This pathway is generally considered tumor-suppressive, leading to the inhibition of cell proliferation and migration.[3][4]
-
Non-Canonical (Ligand-Independent) Signaling: In many aggressive cancers, EphA2 is overexpressed and signals independently of its ligand. This non-canonical pathway is associated with increased tumor cell survival, migration, invasion, and drug resistance.[3]
Crosstalk Between EphA2 and p53 Signaling Pathways
A significant body of evidence points to a functional relationship between the EphA2 receptor and the p53 tumor suppressor protein, suggesting that the p53 status of a tumor could be a critical determinant of the response to EphA2-targeted therapies.
-
EphA2 as a p53 Target Gene: Studies have identified EphA2 as a direct transcriptional target of the p53 family of proteins (p53, p63, and p73).[5] Wild-type p53 can upregulate EphA2 expression, and subsequent ligand-dependent activation of EphA2 can induce apoptosis.[4][5] In contrast, mutant p53 may lack the ability to regulate EphA2 expression in the same manner.
-
EphA2 and p53 Phosphorylation: Research in melanoma has shown that the downregulation of EphA2 can promote the phosphorylation of p53, suggesting a feedback loop where EphA2 may modulate p53 activity.[6]
This interplay suggests a hypothetical model where in p53 wild-type tumors, this compound could potentially block the pro-tumorigenic non-canonical EphA2 signaling while the p53-mediated apoptotic pathway remains intact. In p53-mutant tumors, the efficacy of this compound might be different and would depend on the specific oncogenic pathways driven by the mutant p53 and their interaction with EphA2 signaling.
Signaling Pathway Diagram
The following diagram illustrates the known signaling pathway of EphA2 and its interaction with the p53 pathway.
Caption: EphA2 signaling and its regulation by p53.
Hypothetical Experimental Workflow for Comparative Efficacy Analysis
To address the knowledge gap regarding the differential efficacy of this compound, a structured experimental approach is necessary. The following diagram outlines a potential workflow for researchers.
Caption: Experimental workflow to assess this compound efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in p53 wild-type versus mutant cells.
Cell Culture and Treatment
-
Cell Lines: Utilize paired isogenic cell lines where the p53 status is the only genetic variable (e.g., HCT116 p53+/+ and HCT116 p53-/-). Alternatively, use a panel of cancer cell lines with well-characterized p53 status (wild-type and various mutations).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for various time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Treat cells with this compound as described above.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EphA2 (Tyr588), EphA2, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p21, PUMA, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Future Directions
The investigation into the differential efficacy of this compound in p53 wild-type versus mutant cancer cells is a promising area of research. The proposed experimental framework provides a solid foundation for elucidating the role of p53 status in the response to EphA2 inhibition. Further in vivo studies using xenograft models with defined p53 status will be crucial to validate the in vitro findings and to advance the clinical development of this compound and other EphA2 inhibitors. Understanding this interplay will be paramount for patient stratification and the design of effective combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 4. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor tyrosine kinase EphA2 is regulated by p53-family proteins and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of UniPR505's Mechanism of Action: A Comparative Guide
Introduction
UniPR505 has been identified as a potent antagonist of the EphA2 receptor, a protein tyrosine kinase implicated in cancer angiogenesis and tumor progression. This guide provides an objective comparison of this compound's reported performance with other EphA2 antagonists, supported by available experimental data. It is important to note that, to date, a comprehensive independent validation of this compound's mechanism of action by a research group other than the original discoverers has not been identified in publicly available literature. The data presented here is based on the initial findings from the discovery publication. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the EphA2 signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of other EphA2 antagonists for comparative analysis.
Table 1: In Vitro Potency and Selectivity of EphA2 Antagonists
| Compound | Target | IC50 (µM) | Other Targets (IC50 in µM) | Cell Line | Assay Type | Reference |
| This compound | EphA2 | 0.95 | EphA5 (4.4), EphA3 (4.5), EphA4 (6.4), EphA8 (7.7), EphB3 (11), EphB2 (14), EphA6 (18) | - | Biochemical Assay | [1] |
| ALW-II-41-27 | EphA2 | 0.027 | - | Lung Cancer Cells | Kinase Assay | [2] |
| Dasatinib | EphA2 | - | BCR/ABL, Src family kinases | Various Cancer Cells | Kinase Assay | [3] |
| NVP-BHG712 | EphA2 | - | - | MHCC97-H | Cell-based Assay | [4] |
Table 2: Anti-Angiogenic Activity of EphA2 Antagonists
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| This compound | HUVEC | Tube Formation | Reduction in polygon formation | 3 | [1] |
| EphA2/Fc | HUVEC | Aortic Ring Assay | Inhibition of microvessel sprouting | - | [5] |
| Doxazosin | A549 | Vasculogenic Mimicry | Inhibition of capillary-like tube formation | 25 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis. The inhibitory effect of a compound on this process is a measure of its anti-angiogenic potential.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel (growth factor-reduced)
-
96-well plates
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[7][8]
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of the test compound or vehicle control. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.[9][10]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The incubation time should be optimized to allow for robust tube formation in the control group.[7][10]
-
Visualization and Quantification:
-
Phase-Contrast Microscopy: Visualize the tube formation using an inverted microscope. Capture images of the capillary-like network.
-
Fluorescent Staining (Optional): For enhanced visualization and quantification, the cells can be stained with Calcein AM.[9]
-
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, and number of polygons formed using image analysis software. The effect of the test compound is determined by comparing these parameters to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating EphA2 antagonists.
Caption: Figure 1: Simplified EphA2 Signaling Pathway in Angiogenesis.
Caption: Figure 2: Experimental Workflow for this compound Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. COE Inhibits Vasculogenic Mimicry by Targeting EphA2 in Hepatocellular Carcinoma, a Research Based on Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Doxazosin inhibits vasculogenic mimicry in human non‑small cell lung cancer through inhibition of the VEGF‑A/VE‑cadherin/mTOR/MMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 8. corning.com [corning.com]
- 9. ibidi.com [ibidi.com]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Proper Disposal of UniPR505: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling UniPR505 must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, a potent EphA2 antagonist used in cancer and angiogenesis research.
Summary of this compound Properties
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₉H₅₇N₃O₅ |
| Molecular Weight | 647.89 g/mol |
| Appearance | Solid |
| Storage (Powder) | -20°C for 3 years |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as a solid chemical waste, requires careful handling and adherence to institutional and local regulations. The following protocol outlines the necessary steps.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE) to minimize exposure. This includes:
-
Safety Goggles: To protect eyes from dust particles.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Lab Coat: To protect skin and clothing.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure correct disposal.
-
Solid Waste:
-
Collect waste this compound powder and any contaminated consumables (e.g., weigh boats, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The container should be compatible with the chemical and properly sealed to prevent spills.[1]
-
Do not mix this compound waste with other chemical waste unless compatibility has been verified.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Ensure the container material is compatible with the solvent used.
-
Labeling of Waste Containers
Accurate and clear labeling of waste containers is essential for identification and safe handling by waste management personnel. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Storage of Waste
Store the hazardous waste container in a designated, secure area within the laboratory, away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
Disposal Request and Pickup
Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office or the designated waste management service. Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting the broader ecosystem. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for this compound for the most detailed and up-to-date information.
References
Essential Safety and Operational Guidance for Handling UniPR505
For researchers, scientists, and drug development professionals utilizing UniPR505, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the recommendations from the this compound Safety Data Sheet (SDS).
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields | Ensure compliance with EN166 or other appropriate standards. |
| Hand Protection | Protective gloves | Material must be compatible with the substance. Refer to glove manufacturer's specifications for breakthrough times and suitability. |
| Skin and Body Protection | Laboratory coat | Should be worn at all times to prevent skin contact. |
| Respiratory Protection | Not required under normal conditions of use | If dust is generated, a NIOSH-approved respirator with a dust filter is recommended. |
Spill and Exposure Procedures
In the event of a spill or exposure to this compound, immediate and appropriate action is critical. The following procedural steps should be taken to mitigate any potential harm.
Spill Response Workflow
Caption: A stepwise workflow for responding to a this compound spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. |
Handling and Storage
Proper handling and storage of this compound are essential to maintain its integrity and prevent accidental exposure.
Handling and Storage Logical Relationship
Caption: Key considerations for the safe handling and storage of this compound.
Disposal Plan
The disposal of this compound and its contaminated waste must be conducted in accordance with all federal, state, and local environmental regulations.
Disposal Workflow
Caption: A procedural workflow for the proper disposal of this compound waste.
It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the complete Safety Data Sheet (SDS) for detailed information. By adhering to these guidelines, laboratories can maintain a safe working environment and ensure the responsible management of this chemical compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
